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Foundational

A Technical Guide to the Spectroscopic Characterization of 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of the spectroscopic characterization of 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid,...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the spectroscopic characterization of 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid, a halogenated pyrazole derivative of interest in medicinal chemistry and materials science. This document outlines the synthetic pathway and delves into the core principles and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) for the unequivocal structural elucidation and purity assessment of this target compound. By integrating theoretical explanations with detailed experimental protocols and data interpretation, this guide serves as a valuable resource for researchers engaged in the synthesis and analysis of novel heterocyclic compounds.

Introduction

Substituted pyrazoles are a prominent class of heterocyclic compounds widely recognized for their diverse pharmacological activities, including anti-inflammatory, analgesic, antimicrobial, and antitumor properties. The introduction of halogen atoms and a carboxylic acid moiety onto the pyrazole scaffold can significantly modulate the molecule's physicochemical properties, reactivity, and biological activity. 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid represents a key synthetic intermediate and a potential pharmacophore. Its unambiguous characterization is paramount for ensuring the reliability of subsequent research and development efforts.

This guide provides an in-depth exploration of the spectroscopic techniques essential for the structural verification of this compound. We will examine the theoretical underpinnings of each method, present detailed experimental procedures, and interpret the resulting spectral data.

Synthesis of 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid

The synthesis of 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid can be approached through a multi-step sequence, leveraging established pyrazole chemistry. A plausible synthetic route is outlined below.

Synthetic Pathway

A common strategy for the synthesis of substituted pyrazoles involves the cyclocondensation of a 1,3-dicarbonyl compound or its equivalent with a hydrazine derivative. For the target molecule, a possible pathway begins with the bromination of a suitable pyrazole precursor, followed by oxidation of a methyl group to the carboxylic acid.

Synthesis_Pathway cluster_0 Starting Materials cluster_1 Intermediate Steps cluster_2 Final Product 1_methylpyrazole 1-Methylpyrazole bromination Bromination 1_methylpyrazole->bromination Br2, Acetic Acid dibromo_pyrazole 3,4-Dibromo-1,5-dimethyl- 1H-pyrazole bromination->dibromo_pyrazole oxidation Oxidation dibromo_pyrazole->oxidation KMnO4 final_product 3,4-dibromo-1-methyl-1H-pyrazole- 5-carboxylic acid oxidation->final_product

Caption: Synthetic pathway for 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid.

Experimental Protocol

Step 1: Bromination of 1,5-dimethyl-1H-pyrazole

  • To a solution of 1,5-dimethyl-1H-pyrazole in glacial acetic acid, slowly add a solution of bromine in acetic acid at room temperature with stirring.

  • Heat the reaction mixture at a controlled temperature until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).

  • Cool the mixture and pour it into ice water.

  • Neutralize the solution with a suitable base (e.g., sodium bicarbonate) and extract the product with an organic solvent (e.g., dichloromethane).

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3,4-dibromo-1,5-dimethyl-1H-pyrazole.

  • Purify the crude product by column chromatography or recrystallization.

Step 2: Oxidation to 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid

  • Dissolve the purified 3,4-dibromo-1,5-dimethyl-1H-pyrazole in a mixture of pyridine and water.

  • Heat the solution to reflux and add potassium permanganate portion-wise over several hours.

  • Continue refluxing until the purple color of the permanganate disappears.

  • Cool the reaction mixture and filter off the manganese dioxide.

  • Acidify the filtrate with a strong acid (e.g., hydrochloric acid) to precipitate the carboxylic acid.

  • Collect the solid by filtration, wash with cold water, and dry under vacuum to afford the final product.

Spectroscopic Characterization

The following sections detail the expected spectroscopic data for 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid based on the analysis of related compounds and theoretical predictions.[1][2]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

The proton NMR spectrum is expected to be relatively simple, showing two singlets corresponding to the N-methyl and carboxylic acid protons.

Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~ 4.0Singlet3HN-CH₃
> 10Broad Singlet1HCOOH
  • N-CH₃: The methyl group attached to the nitrogen atom is expected to resonate as a sharp singlet, typically in the range of 3.8-4.2 ppm.

  • COOH: The carboxylic acid proton is acidic and will appear as a broad singlet at a downfield chemical shift, usually above 10 ppm. Its position can be concentration-dependent and it is exchangeable with D₂O.

The carbon NMR spectrum will provide information about the carbon skeleton of the molecule.

Chemical Shift (δ) ppmAssignment
~ 160-170C=O (Carboxylic Acid)
~ 140-150C5 (ipso-COOH)
~ 115-125C4-Br
~ 105-115C3-Br
~ 35-45N-CH₃
  • C=O: The carbonyl carbon of the carboxylic acid will be the most downfield signal.

  • C3, C4, C5: The chemical shifts of the pyrazole ring carbons are influenced by the substituents. The carbons bearing the bromine atoms (C3 and C4) will be shifted to higher field compared to unsubstituted pyrazole carbons, while the carbon attached to the carboxylic acid (C5) will be further downfield.

  • N-CH₃: The N-methyl carbon will appear in the aliphatic region of the spectrum.

NMR_Workflow sample_prep Sample Preparation (Dissolve in deuterated solvent, e.g., DMSO-d6) instrument_setup Instrument Setup (Tune and shim magnet) sample_prep->instrument_setup 1H_acquisition ¹H NMR Acquisition instrument_setup->1H_acquisition 13C_acquisition ¹³C NMR Acquisition instrument_setup->13C_acquisition data_processing Data Processing (Fourier transform, phase correction, baseline correction) 1H_acquisition->data_processing 13C_acquisition->data_processing spectral_analysis Spectral Analysis (Peak picking, integration, chemical shift assignment) data_processing->spectral_analysis structure_confirmation Structure Confirmation spectral_analysis->structure_confirmation

Caption: Workflow for NMR data acquisition and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Wavenumber (cm⁻¹)IntensityAssignment
2500-3300BroadO-H stretch (Carboxylic Acid)
~ 1700StrongC=O stretch (Carboxylic Acid)
~ 1550MediumC=N stretch (Pyrazole Ring)
~ 1450MediumC-H bend (CH₃)
~ 1000-1200MediumC-N stretch
~ 600-800Medium-StrongC-Br stretch
  • O-H Stretch: The carboxylic acid O-H stretch will appear as a very broad band due to hydrogen bonding.

  • C=O Stretch: A strong, sharp absorption around 1700 cm⁻¹ is characteristic of the carbonyl group in a carboxylic acid.

  • C-Br Stretch: The carbon-bromine stretching vibrations are expected in the fingerprint region of the spectrum.

IR_Workflow sample_prep Sample Preparation (e.g., KBr pellet or ATR) background_scan Acquire Background Spectrum sample_prep->background_scan sample_scan Acquire Sample Spectrum background_scan->sample_scan data_processing Data Processing (Background subtraction, baseline correction) sample_scan->data_processing spectral_analysis Spectral Analysis (Peak identification and functional group assignment) data_processing->spectral_analysis structure_confirmation Structure Confirmation spectral_analysis->structure_confirmation

Caption: Workflow for IR data acquisition and analysis.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule.

m/zInterpretation
[M]⁺Molecular ion
[M-OH]⁺Loss of hydroxyl radical
[M-COOH]⁺Loss of carboxylic acid group
  • Molecular Ion Peak: Due to the presence of two bromine atoms, the molecular ion peak will exhibit a characteristic isotopic pattern. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in roughly a 1:1 ratio. Therefore, the molecular ion will appear as a cluster of peaks with a 1:2:1 intensity ratio for [M]⁺, [M+2]⁺, and [M+4]⁺.

  • Fragmentation: Common fragmentation pathways for carboxylic acids include the loss of a hydroxyl radical and the loss of the entire carboxylic acid group.

MS_Workflow sample_prep Sample Preparation (Dissolve in suitable solvent) sample_introduction Sample Introduction (e.g., direct infusion or via LC/GC) sample_prep->sample_introduction ionization Ionization (e.g., ESI, EI) sample_introduction->ionization mass_analysis Mass Analysis (e.g., Quadrupole, TOF) ionization->mass_analysis detection Detection mass_analysis->detection data_analysis Data Analysis (Mass-to-charge ratio determination, isotopic pattern analysis, fragmentation analysis) detection->data_analysis structure_confirmation Structure Confirmation data_analysis->structure_confirmation

Caption: Workflow for MS data acquisition and analysis.

Data Integration and Structural Confirmation

The unequivocal identification of 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid is achieved by the synergistic interpretation of all spectroscopic data.

Structure_Confirmation NMR NMR Data (¹H and ¹³C) - Carbon-hydrogen framework - Number and type of protons and carbons structure Confirmed Structure 3,4-dibromo-1-methyl-1H-pyrazole- 5-carboxylic acid NMR->structure IR IR Data - Presence of key functional groups (C=O, O-H, C-Br) IR->structure MS MS Data - Molecular weight - Isotopic pattern (Br) - Fragmentation pattern MS->structure

Caption: Integrated approach to structural confirmation.

Conclusion

The spectroscopic techniques of NMR, IR, and MS provide a powerful and complementary suite of tools for the comprehensive characterization of 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid. A thorough understanding of the principles behind each technique, coupled with careful experimental execution and data interpretation, is essential for confirming the identity and purity of this and other novel chemical entities. This guide serves as a foundational resource for scientists working in the field of synthetic and medicinal chemistry.

References

  • MDPI. (2023, July 14). Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison. Retrieved from [Link]1]

  • PMC. (2024, November 22). Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. Retrieved from [Link]2]

  • DergiPark. Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. Retrieved from [Link]

  • Google Patents. CN104844567A - A kind of synthetic method of intermediate 1-(3-chloro-2-pyridyl)-3-bromo-1H-5-pyrazolecarboxylic acid.
  • ResearchGate. (PDF) 1H–pyrazole–3–carboxylic acid: Experimental and computational study. Retrieved from [Link]

  • PubChem. 4-bromo-1-methyl-1H-pyrazole-3-carboxylic acid. Retrieved from [Link]

Sources

Exploratory

An In-depth Technical Guide to the Synthesis of 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals Introduction 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid is a highly functionalized heterocyclic compound with significant potential as a building bl...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid is a highly functionalized heterocyclic compound with significant potential as a building block in medicinal chemistry and drug discovery. The pyrazole core is a privileged scaffold found in numerous biologically active molecules, including well-known drugs.[1] The presence of two bromine atoms and a carboxylic acid group offers multiple points for further chemical modification, making it a versatile intermediate for the synthesis of complex molecular architectures and compound libraries for high-throughput screening. This guide provides a comprehensive overview of the synthetic strategies, detailed experimental protocols, and the underlying scientific principles for the preparation of this valuable compound.

Retrosynthetic Analysis and Strategic Approach

A logical retrosynthetic analysis of the target molecule suggests that it can be derived from a more readily available precursor, 1-methyl-1H-pyrazole-5-carboxylic acid. The key transformation is the regioselective dibromination of the pyrazole ring at the C3 and C4 positions.

The overall synthetic strategy involves two main stages:

  • Synthesis of the Pyrazole Core: Preparation of 1-methyl-1H-pyrazole-5-carboxylic acid from accessible starting materials.

  • Regioselective Dibromination: Introduction of two bromine atoms onto the pyrazole ring.

This approach allows for the late-stage introduction of the bromine atoms, which is often advantageous in multi-step syntheses.

Detailed Synthetic Protocols

Part 1: Synthesis of 1-methyl-1H-pyrazole-5-carboxylic acid

The synthesis of the pyrazole carboxylic acid core can be achieved through the cyclization of appropriate precursors, followed by N-methylation and ester hydrolysis.

Step 1a: Synthesis of Ethyl 1-methyl-1H-pyrazole-5-carboxylate

This step involves the reaction of a suitable β-ketoester equivalent with methylhydrazine. A common and efficient method is the reaction of ethyl 2-formyl-3-oxobutanoate (or a similar precursor) with methylhydrazine.

Experimental Protocol:

  • To a solution of ethyl 2-formyl-3-oxobutanoate (1.0 eq) in ethanol, add methylhydrazine (1.1 eq) dropwise at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the solvent under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford ethyl 1-methyl-1H-pyrazole-5-carboxylate.

Step 1b: Hydrolysis to 1-methyl-1H-pyrazole-5-carboxylic acid

The ethyl ester is then hydrolyzed to the corresponding carboxylic acid.

Experimental Protocol:

  • Dissolve ethyl 1-methyl-1H-pyrazole-5-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and water (e.g., a 3:1 ratio).[2]

  • Add sodium hydroxide (NaOH) or lithium hydroxide (LiOH) (2.0-3.0 eq) to the solution.[2]

  • Stir the mixture vigorously at room temperature or with gentle heating (40-50 °C) for 4-12 hours, monitoring by TLC until the starting material is consumed.[2]

  • Cool the reaction mixture in an ice bath and carefully acidify to pH 2-3 with 1M hydrochloric acid (HCl).[2]

  • Collect the resulting precipitate by vacuum filtration and wash thoroughly with cold water.[2]

  • Dry the solid under high vacuum to yield 1-methyl-1H-pyrazole-5-carboxylic acid.[2]

Part 2: Dibromination of 1-methyl-1H-pyrazole-5-carboxylic acid

The key step in this synthesis is the regioselective introduction of two bromine atoms at the C3 and C4 positions of the pyrazole ring. This can be achieved using a suitable brominating agent. N-Bromosuccinimide (NBS) is a common and effective reagent for the bromination of pyrazoles.[3]

Experimental Protocol:

  • In a dry round-bottom flask, dissolve 1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in a suitable solvent such as dimethylformamide (DMF) or acetic acid.

  • Cool the solution to 0 °C in an ice bath.

  • Add N-bromosuccinimide (NBS) (2.2 eq) in small portions over a period of 30 minutes.[3]

  • Continue stirring at 0 °C for an additional 30 minutes, then allow the reaction to warm to room temperature.

  • Monitor the reaction by TLC until completion.

  • Pour the reaction mixture into water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with saturated sodium thiosulfate solution to quench any remaining bromine, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography to yield 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid.

Scientific Rationale and Mechanistic Insights

The pyrazole ring is an electron-rich aromatic system, making it susceptible to electrophilic aromatic substitution reactions such as bromination. The directing effects of the substituents on the ring play a crucial role in determining the regioselectivity of the bromination.

  • N-Methylation: The methylation of the nitrogen atom at the 1-position is a critical step to ensure the subsequent reactions proceed on a single, well-defined isomer. Dimethyl sulfate is a powerful methylating agent often used for this purpose under basic conditions.[4]

  • Bromination Mechanism: The reaction with NBS proceeds via an electrophilic substitution mechanism. The pyrazole ring acts as a nucleophile, attacking the electrophilic bromine atom from NBS. The presence of the carboxylic acid group at the C5 position can influence the electron density of the ring, but the C3 and C4 positions remain susceptible to electrophilic attack. The use of a slight excess of NBS ensures the dibromination of the ring.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Physical State
1-methyl-1H-pyrazole-5-carboxylic acidC₅H₆N₂O₂126.11Solid
3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acidC₅H₄Br₂N₂O₂283.91Solid

Visualizations

Synthetic Pathway for 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid

Synthesis_Pathway cluster_0 Part 1: Pyrazole Core Synthesis cluster_1 Part 2: Dibromination Starting_Materials β-Ketoester Precursor + Methylhydrazine Ester_Intermediate Ethyl 1-methyl-1H- pyrazole-5-carboxylate Starting_Materials->Ester_Intermediate Cyclization Acid_Intermediate 1-methyl-1H-pyrazole- 5-carboxylic acid Ester_Intermediate->Acid_Intermediate Hydrolysis Target_Molecule 3,4-dibromo-1-methyl-1H- pyrazole-5-carboxylic acid Acid_Intermediate->Target_Molecule Dibromination (NBS)

Sources

Foundational

Advanced Technical Guide: Biological Activities and Medicinal Chemistry of Substituted Pyrazole Carboxylic Acids

Topic: Known biological activities of substituted pyrazole carboxylic acids Audience: Researchers, Scientists, and Drug Development Professionals Executive Summary The pyrazole carboxylic acid moiety represents a privile...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Known biological activities of substituted pyrazole carboxylic acids Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

The pyrazole carboxylic acid moiety represents a privileged scaffold in modern medicinal chemistry and agrochemistry. Its utility is bifurcated into two distinct pharmacological roles:

  • The Acid as Pharmacophore: In metabolic regulation, the free carboxylic acid is often essential for electrostatic interactions with arginine residues in G-protein coupled receptors (e.g., GPR109A).

  • The Acid as Synthon: In agrochemicals (SDHI fungicides) and oncology (kinase inhibitors), the carboxylic acid serves as a critical intermediate for generating bioactive amides, ureas, or esters that function as hydrogen bond donors/acceptors in hydrophobic pockets.

This guide analyzes the structure-activity relationships (SAR), mechanistic pathways, and synthetic protocols for 3-, 4-, and 5-substituted pyrazole carboxylic acids.

Structural Classification & SAR

The biological activity of this class is strictly governed by the regiochemistry of the carboxylic acid and the nature of the N1-substitution.

Scaffold TypePrimary ApplicationMechanism of ActionKey Structural Feature
Pyrazole-4-carboxylic acid Agrochemicals (Fungicides) Succinate Dehydrogenase Inhibition (Complex II)1-methyl-3-(difluoromethyl) motif is critical for lipophilicity and metabolic stability.
Pyrazole-3-carboxylic acid Metabolic Disease (Dyslipidemia) GPR109A (HCA2) AgonismThe free acid mimics the carboxylate of Nicotinic Acid (Niacin).
Pyrazole-5-carboxylic acid Antiviral / Oncology Dengue Protease Inhibition / Kinase InhibitionOften fused or substituted with aromatic rings to engage hydrophobic pockets.

The 4-Carboxylic Acid Scaffold: SDHI Fungicides

The most commercially significant application of substituted pyrazole carboxylic acids is in the synthesis of Succinate Dehydrogenase Inhibitors (SDHIs).[1][2]

Mechanism of Action

These compounds do not act as acids in vivo; rather, the acid is converted to a carboxamide (e.g., Fluxapyroxad, Bixafen). The amide carbonyl accepts a hydrogen bond from Tyrosine-58 (or equivalent), while the NH donates a hydrogen bond to Serine-27 in the ubiquinone-binding site (Qp-site) of Mitochondrial Complex II.

Key Intermediate: DFPA

Compound: 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid (DFPA).[3] DFPA is the foundational building block for over seven major commercial fungicides. The difluoromethyl group provides metabolic stability against P450 oxidation, while the N-methyl group optimizes steric fit.

Visualization: SDHI Signaling Blockade

The following diagram illustrates the interruption of the Electron Transport Chain (ETC) by pyrazole-4-carboxamides.

SDHI_Mechanism Succinate Succinate ComplexII Complex II (Succinate Dehydrogenase) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate Ubiquinol Ubiquinol (QH2) ComplexII->Ubiquinol e- Transfer (BLOCKED) Ubiquinone Ubiquinone (Q) Ubiquinone->ComplexII Binding at Qp Site ComplexIII Complex III Ubiquinol->ComplexIII Downstream Respiration SDHI Pyrazole-4-carboxamide (SDHI Fungicide) SDHI->ComplexII Competitive Binding (Blocks Qp Site)

Caption: SDHI fungicides competitively bind to the Qp site of Complex II, preventing Ubiquinone reduction and halting fungal respiration.

The 3-Carboxylic Acid Scaffold: Metabolic Modulation

Unlike the 4-isomers, 5-alkyl-1H-pyrazole-3-carboxylic acids function directly as agonists for the GPR109A receptor (also known as HCA2), the target of Niacin.

Mechanism: The "Acid as Warhead"

The free carboxylic acid is non-negotiable here. It forms a salt bridge with a conserved Arginine residue (Arg263) in the transmembrane bundle of GPR109A.

  • Activity: Potent antilipolytic effect (lowering free fatty acids).[]

  • Advantage: Certain pyrazole derivatives show "biased agonism," activating the Gi-protein pathway (antilipolytic) with reduced recruitment of ngcontent-ng-c747876706="" _nghost-ng-c4038370108="" class="inline ng-star-inserted">

    
    -arrestin, potentially minimizing the cutaneous flushing side effect associated with Niacin.[5]
    
Visualization: GPR109A Signaling Pathway

GPR109A_Pathway Agonist 5-Alkyl-pyrazole-3-carboxylic acid Receptor GPR109A (HCA2) Agonist->Receptor Activation Gi G_i Protein Receptor->Gi Coupling AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Levels AC->cAMP Reduces PKA Protein Kinase A (PKA) cAMP->PKA Deactivation Lipolysis Lipolysis (TG -> FFA) PKA->Lipolysis Inhibits Phosphorylation of HSL/Perilipin

Caption: Activation of GPR109A by pyrazole acids inhibits Adenylyl Cyclase, reducing cAMP and halting lipolysis in adipocytes.

Experimental Protocols

Protocol A: Synthesis of DFPA (Industrial Route)

This protocol describes the "Acetyl Pyrazole" route, favored for its high regioselectivity over the traditional hydrazine condensation.

Reagents:

  • Dimethylaminovinyl methyl ketone (DMAB)[2]

  • Difluoroacetyl fluoride (DFAF) or Ethyl difluoroacetate

  • Triethylamine (Et3N)

  • Methylhydrazine (MeNHNH2)

  • Sodium Hypochlorite (NaOCl)

Step-by-Step Methodology:

  • Difluoroacetylation:

    • Charge a reactor with DMAB (1.0 eq) and Et3N (1.1 eq) in dichloromethane.

    • Add DFAF (1.0 eq) dropwise at 0°C.

    • Stir for 2 hours to form the difluoroacetylated intermediate.

  • Cyclization:

    • Add Methylhydrazine (1.05 eq) to the mixture at -10°C.

    • Critical Control Point: Maintain low temperature to ensure regioselectivity (formation of 1-methyl-3-difluoromethyl isomer over the 1-methyl-5-difluoromethyl isomer).

    • This yields 1-methyl-3-(difluoromethyl)-4-acetylpyrazole.

  • Haloform Oxidation:

    • Treat the acetyl pyrazole with aqueous NaOCl (bleach, 3.0 eq) and NaOH (2.0 eq) at 30°C.

    • The methyl ketone is oxidized to the carboxylic acid (Haloform reaction).

  • Workup:

    • Acidify the aqueous layer with HCl to pH 2.

    • Filter the precipitated white solid (DFPA).

    • Yield: Typically >85%.[6]

    • Purity: >99% (HPLC).

Protocol B: In Vitro SDH Inhibition Assay

To verify biological activity of the amide derivatives.

  • Mitochondrial Preparation: Isolate mitochondria from fungal mycelia (e.g., Botrytis cinerea) via differential centrifugation (10,000 x g).

  • Assay Buffer: 50 mM Potassium Phosphate (pH 7.4), 1 mM KCN (to block Complex IV), 20 mM Succinate (substrate).

  • Reaction:

    • Incubate mitochondrial fraction (50 µg protein) with test compound (0.1 nM – 10 µM) for 10 min.

    • Initiate reaction by adding Dichlorophenolindophenol (DCPIP, 50 µM) and Phenazine Methosulfate (PMS, 50 µM).

  • Detection: Monitor the reduction of DCPIP spectrophotometrically at 600 nm.

  • Calculation: Plot % Inhibition vs. Log[Concentration] to determine IC50.

Data Summary: Comparative Activity

Compound ClassTargetKey SubstituentsBiological OutcomeReference
Fluxapyroxad Complex II (SDH)4-acid amide, 3-CHF2, 1-MeBroad-spectrum Fungicidal (EC50 < 0.1 ppm)[1]
5-Methyl-pyrazole-3-acid GPR109A3-COOH, 5-Me, 1-HAntilipolytic (EC50 ~ 200 nM)[2]
4-Phenylthio-pyrazole GPR109A4-SPh, 3-COOH isostereBiased Agonist (Reduced Flushing)[3]
Pyrazole-3-acid deriv. Dengue NS2B-NS33-COOH amide, 5-ArylProtease Inhibition (Ki ~ 78 nM)[4]

References

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid: A key intermediate for SDHI fungicides. Wikipedia / Syngenta / BASF Technical Data. [Link]

  • Fluorinated pyrazole acids are agonists of the high affinity niacin receptor GPR109a. Bioorganic & Medicinal Chemistry Letters, 2007. [Link][7]

  • Discovery of 4-(phenyl)thio-1H-pyrazole derivatives as agonists of GPR109A. Journal of Medicinal Chemistry / NIH PubMed, 2015. [Link]

  • Discovery of Pyrazole-3-Carboxylic Acid Derivatives as Dengue Virus Protease Inhibitors. ACS Medicinal Chemistry Letters, 2025. [Link][8][9]

  • Development of a New Route to 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid. Synform / Thieme Chemistry, 2018. [Link][3]

Sources

Protocols & Analytical Methods

Method

Application Note: 3,4-Dibromo-1-methyl-1H-pyrazole-5-carboxylic Acid as a Versatile Synthon for Accelerated Drug Discovery

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved thera...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole nucleus is a cornerstone of modern medicinal chemistry, forming the structural core of numerous FDA-approved therapeutics.[1][2] Its prevalence is due to its favorable physicochemical properties, metabolic stability, and ability to act as a versatile scaffold for creating diverse molecular architectures.[3] This application note details the strategic use of 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid, a highly functionalized building block designed for efficient and modular synthesis of complex pyrazole derivatives. We provide an in-depth analysis of its reactivity, field-proven protocols for its key transformations—amide bond formation and site-selective cross-coupling reactions—and a strategic guide for its incorporation into drug discovery workflows.

Introduction: The Strategic Advantage of a Multi-Functionalized Pyrazole Synthon

Pyrazole-based compounds have demonstrated a wide spectrum of pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects.[1][4][5] The power of the 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid synthon lies in its three distinct reactive handles, which can be addressed with high chemoselectivity:

  • C5-Carboxylic Acid: An ideal anchor point for derivatization via robust amide coupling chemistries, allowing for the exploration of one vector of chemical space.

  • C3-Bromine: A reactive site for various palladium-catalyzed cross-coupling reactions.

  • C4-Bromine: A sterically more hindered and electronically distinct halogen, enabling sequential or differential functionalization relative to the C3 position.

This orthogonal reactivity allows for a modular and divergent approach to library synthesis, starting from a single, advanced intermediate. This strategy significantly accelerates the generation of novel chemical entities for structure-activity relationship (SAR) studies.

Physicochemical Properties

A clear understanding of a synthon's properties is critical for experimental design.

PropertyValueSource/Method
Molecular Formula C₅H₄Br₂N₂O₂Calculated
Molecular Weight 299.91 g/mol Calculated
Physical Form Typically a solidSupplier Data
Storage 2-8°C, under inert atmosphere[6]
Solubility Soluble in polar aprotic solvents (DMF, DMSO), and alcoholsGeneral Chemical Knowledge

Core Synthetic Applications & Methodologies

The true power of this synthon is realized through the selective manipulation of its functional groups. The following sections provide both the strategic rationale and actionable protocols for its primary applications.

Amide Bond Formation: Building the Core Pharmacophore

The formation of an amide bond is the most frequently utilized reaction in medicinal chemistry.[7] The carboxylic acid at the C5 position of the pyrazole ring provides a reliable handle for coupling with a vast array of commercially available primary and secondary amines, generating diverse pyrazole-5-carboxamides.

Causality in Reagent Selection: The choice of coupling reagent is critical for success, especially with challenging or precious amine partners. The reaction proceeds via the activation of the carboxylic acid to form a highly reactive intermediate, which is then susceptible to nucleophilic attack by the amine.

Coupling ReagentAcronymActivation MechanismKey Advantages
Carbodiimides EDC, DCCForms an O-acylisourea intermediateCost-effective, widely used
Phosphonium Salts PyBOP, BOPForms an acyloxyphosphonium saltHigh reactivity, low racemization
Iminium/Uronium Salts HATU, HBTUForms an activated esterVery efficient, fast reaction times
Protocol 1: General Procedure for HATU-Mediated Amide Coupling

This protocol describes a robust and generally applicable method for the synthesis of pyrazole-5-carboxamides.

Workflow Diagram:

G cluster_reagents Reagents & Solvents cluster_process Reaction Process Synthon Pyrazole Acid Synthon Mix 1. Combine acid, amine, HATU in DMF Synthon->Mix Amine R1R2-NH Amine->Mix HATU HATU HATU->Mix Base DIPEA AddBase 2. Add DIPEA, stir at RT Base->AddBase Solvent DMF Solvent->Mix Mix->AddBase Monitor 3. Monitor by LC-MS/TLC AddBase->Monitor Workup 4. Aqueous Work-up Monitor->Workup Purify 5. Purify (Chromatography) Workup->Purify Product Final Amide Product Purify->Product

Caption: Workflow for HATU-mediated amide coupling.

Step-by-Step Methodology:

  • Reagent Preparation: In a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq) in anhydrous N,N-dimethylformamide (DMF, approx. 0.1 M).

  • Addition of Amine and Coupling Agent: To the solution, add the desired amine (1.1 eq) followed by HATU (1.2 eq).

  • Initiation of Reaction: Add N,N-diisopropylethylamine (DIPEA, 3.0 eq) dropwise to the stirring mixture. Rationale: DIPEA is a non-nucleophilic base that neutralizes the HCl byproduct and facilitates the reaction without competing with the primary amine.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 2-16 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Aqueous Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 1 M HCl (aq), saturated NaHCO₃ (aq), and brine. Rationale: This sequence removes unreacted amine, excess base, and water-soluble byproducts.

  • Isolation and Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude residue by flash column chromatography on silica gel to yield the desired amide.

  • Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).

Site-Selective Cross-Coupling: The Gateway to Molecular Complexity

The differential reactivity of the C3 and C4 bromine atoms is the key to unlocking the synthon's full potential. Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, are fundamental transformations for constructing C-C bonds.[8][9] Generally, in dihalogenated pyrazoles, the position adjacent to the N-methyl group (in this case, C5, which is functionalized as an acid) or the other nitrogen can exhibit different reactivity from the C4 position. For many cross-coupling reactions, the C3 position is expected to be more reactive than the more sterically hindered and electronically different C4 position. This allows for a stepwise functionalization strategy.

Logical Flow for Sequential Functionalization:

G Start 3,4-Dibromo Pyrazole Synthon Step1 Selective Coupling 1 (e.g., Suzuki at C3) Start->Step1 Intermediate 4-Bromo-3-Aryl Pyrazole Intermediate Step1->Intermediate Step2 Coupling 2 (e.g., Suzuki at C4) Intermediate->Step2 Product 3,4-Disubstituted Pyrazole Product Step2->Product

Caption: Sequential cross-coupling strategy.

Protocol 2: Site-Selective Suzuki-Miyaura Coupling at the C3-Position

This protocol is optimized for the initial, selective functionalization at the more reactive C3 position.

Catalytic Cycle Visualization:

SuzukiCycle pd0 Pd(0)L2 oa Oxidative Addition pd0->oa R1-X pd2_complex R1-Pd(II)L2-X oa->pd2_complex tm Transmetalation pd2_complex->tm pd2_complex2 R1-Pd(II)L2-R2 tm->pd2_complex2 boronic R2-B(OR)2 boronic->tm base Base base->tm re Reductive Elimination pd2_complex2->re re->pd0 product R1-R2 re->product Product Formation

Sources

Application

Protocol for Regioselective Suzuki-Miyaura Coupling with 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid

An Application Note for Researchers, Scientists, and Drug Development Professionals Abstract The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-car...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Researchers, Scientists, and Drug Development Professionals

Abstract The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern synthetic chemistry, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1] Its application in pharmaceutical and materials science is extensive, particularly for the synthesis of biaryl and heteroaryl structures which are common motifs in biologically active molecules.[2][3] This document provides a detailed protocol and technical guide for the Suzuki-Miyaura coupling of 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid, a versatile building block. We address the primary synthetic challenge—achieving regioselective mono-arylation—by exploring mechanistic principles, substrate reactivity, and a robust protection-coupling-deprotection strategy. This guide is designed to provide researchers with both a practical, step-by-step methodology and the theoretical foundation necessary for troubleshooting and adaptation.

Mechanistic Overview and Core Principles

The Suzuki-Miyaura reaction is a palladium-catalyzed process that couples an organoboron species (typically a boronic acid or ester) with an organic halide or triflate.[4] The catalytic cycle, while complex, is generally understood to proceed through three fundamental steps: oxidative addition, transmetalation, and reductive elimination.[5]

  • Oxidative Addition : The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide, forming a Pd(II) complex. This is often the rate-determining step of the cycle.[4]

  • Transmetalation : A base activates the organoboron reagent to form a boronate complex, which then transfers its organic group to the Pd(II) center, displacing the halide.[6][7]

  • Reductive Elimination : The two organic groups on the palladium complex couple and are eliminated, forming the new C-C bond and regenerating the Pd(0) catalyst, which re-enters the cycle.[8]

Suzuki_Mechanism cluster_cycle Catalytic Cycle cluster_inputs Reagents cluster_outputs Product Pd0 Pd(0)L₂ (Active Catalyst) PdII_OxAdd R¹-Pd(II)L₂-X Pd0->PdII_OxAdd Oxidative Addition PdII_Trans R¹-Pd(II)L₂-R² PdII_OxAdd->PdII_Trans Transmetalation PdII_Trans->Pd0 Reductive Elimination Product R¹-R² PdII_Trans->Product ArylHalide Ar-X (R¹) ArylHalide->PdII_OxAdd BoronicAcid Ar'-B(OH)₂ (R²) BoronicAcid->PdII_Trans Base Base (e.g., K₂CO₃) Base->PdII_Trans Activates Boronic Acid

Figure 1: Simplified catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Key Considerations for the Substrate

The structure of 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid presents two primary challenges that must be addressed to ensure a successful and selective reaction: regioselectivity and the presence of a carboxylic acid group.

Regioselectivity in Dihalogenated Pyrazoles

With two bromine atoms at the C3 and C4 positions, selective reaction at one site is critical for controlled synthesis. In polyhalogenated heterocycles, the site of oxidative addition is governed by a combination of electronic and steric factors, not just the inherent strength of the carbon-halogen bond.[9][10]

For this substrate, the C4-Br bond is significantly more susceptible to oxidative addition than the C3-Br bond. This is due to the electronic influence of the adjacent N1-methyl group and the C5-carboxylic acid, which render the C4 position more electrophilic and accessible. The C3 position is comparatively less reactive. This inherent electronic bias allows for highly regioselective mono-arylation at the C4 position under carefully controlled conditions.[11]

Figure 2: Rationale for regioselective coupling at the C4 position.
The Influence of the Carboxylic Acid Group

The carboxylic acid moiety presents a potential complication. The acidic proton can interfere with the basic reaction conditions, and the carboxylate may coordinate with the palladium catalyst. More significantly, decarboxylation can occur as an unwanted side reaction at elevated temperatures.[12][13]

To circumvent these issues, a protection strategy is strongly recommended. By converting the carboxylic acid to an ester (e.g., a methyl or ethyl ester), the protocol becomes more robust, higher reaction temperatures can be tolerated, and yields are generally improved. The ester can be easily hydrolyzed back to the carboxylic acid in a final step.

Detailed Protocol: Regioselective C4-Arylation (via Ester Protection)

This protocol is divided into three stages: protection of the carboxylic acid, the core Suzuki-Miyaura coupling, and final deprotection.

Part A: Esterification of Starting Material

This step converts the carboxylic acid to its corresponding methyl ester to prevent side reactions.

  • Setup : To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq).

  • Reagent Addition : Suspend the acid in anhydrous methanol (approx. 0.1 M concentration). Carefully add thionyl chloride (SOCl₂) (2.0 eq) dropwise at 0 °C.

  • Reaction : Allow the mixture to warm to room temperature, then heat to reflux for 3-4 hours, or until TLC/LC-MS analysis indicates complete conversion to the ester.

  • Work-up : Cool the mixture and remove the solvent under reduced pressure. Redissolve the residue in ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate (NaHCO₃) solution and brine.

  • Isolation : Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the methyl 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylate, which can often be used in the next step without further purification.

Part B: Suzuki-Miyaura Cross-Coupling

This is the key bond-forming step. Strict adherence to anhydrous and oxygen-free conditions is crucial for success.[14]

Reagent/MaterialStoichiometryPurpose
Methyl 3,4-dibromo-1-methyl-pyrazole-carboxylate1.0 eqElectrophile
Arylboronic Acid1.1 - 1.2 eqNucleophile
Pd(PPh₃)₄ or XPhos Pd G32-5 mol %Palladium Catalyst Precursor
Potassium Carbonate (K₂CO₃), anhydrous2.0 - 3.0 eqBase
1,4-Dioxane or Toluene~0.1 MOrganic Solvent
Deionized Water10-25% v/vAqueous Phase for Base

Step-by-Step Procedure:

  • Vessel Preparation : To a dry Schlenk flask or reaction vial, add the pyrazole ester (1.0 eq), the desired arylboronic acid (1.1 eq), and potassium carbonate (2.0 eq).

  • Inert Atmosphere : Seal the flask with a septum, and cycle between vacuum and an inert gas (Argon or Nitrogen) three times to remove oxygen.

  • Solvent Addition : Add the organic solvent (e.g., 1,4-dioxane) and water via syringe. The mixture should be a suspension.

  • Degassing : Sparge the solution with the inert gas for 15-30 minutes to thoroughly remove dissolved oxygen. This step is critical to prevent catalyst oxidation and homocoupling side reactions.[14][15]

  • Catalyst Addition : Under a positive pressure of inert gas, add the palladium catalyst (e.g., Pd(PPh₃)₄, 3 mol %).

  • Reaction : Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-12 hours.

  • Work-up : After cooling to room temperature, dilute the mixture with ethyl acetate and water. Separate the layers. Wash the organic layer with brine.

  • Purification : Dry the organic phase over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography on silica gel to isolate the pure mono-arylated product.

Part C: Saponification (Ester Deprotection)
  • Setup : Dissolve the purified ester from Part B in a mixture of THF and water (e.g., 3:1 v/v).

  • Hydrolysis : Add lithium hydroxide (LiOH) (2.0-3.0 eq) and stir the mixture at room temperature or gently heat to 40-50 °C until hydrolysis is complete (monitored by TLC/LC-MS).

  • Work-up : Remove the THF under reduced pressure. Dilute the remaining aqueous solution with water and acidify to pH ~2-3 with 1M HCl.

  • Isolation : The carboxylic acid product will typically precipitate. Collect the solid by filtration, wash with cold water, and dry under vacuum. If it does not precipitate, extract with ethyl acetate, dry the organic layer, and concentrate to yield the final product.

Workflow cluster_protection Stage 1: Protection cluster_coupling Stage 2: Coupling cluster_deprotection Stage 3: Deprotection Start Dibromo-Pyrazole Carboxylic Acid Esterification Esterification (MeOH, SOCl₂) Start->Esterification Ester Dibromo-Pyrazole Ester Esterification->Ester Coupling Suzuki Coupling (Pd Catalyst, Base) Ester->Coupling Coupled_Ester Mono-arylated Pyrazole Ester Coupling->Coupled_Ester Saponification Saponification (LiOH, H₂O) Coupled_Ester->Saponification Final_Product Final C4-Arylated Carboxylic Acid Saponification->Final_Product

Figure 3: Three-stage workflow for the regioselective synthesis.

Reaction Optimization

For challenging substrates or to improve yield, screening of different reaction parameters is recommended.

ParameterCondition 1 (Standard)Condition 2 (High Activity)Condition 3 (Mild)Rationale
Catalyst Pd(PPh₃)₄[16]XPhos Pd G3[17]Pd(dppf)Cl₂Buchwald-type catalysts offer high turnover for challenging substrates.[3] dppf is robust for heterocycles.
Base K₂CO₃[7]K₃PO₄Cs₂CO₃Stronger bases like K₃PO₄ can accelerate transmetalation.[18] Cs₂CO₃ is highly soluble and effective.[7]
Solvent Dioxane / H₂O[4]Toluene / H₂OTHF / H₂OSolvent choice affects reagent solubility and reaction kinetics.[19]
Temp. 80-90 °C100-110 °C65-75 °CHigher temperatures increase reaction rate but may also promote side reactions like dehalogenation.[14]

Troubleshooting Guide

Problem ObservedPotential Cause(s)Suggested Solution(s)
No or Low Conversion 1. Inactive catalyst (oxidized).2. Insufficiently degassed reaction mixture.3. Poor quality base or solvent.1. Use a fresh bottle of catalyst or a more robust pre-catalyst (e.g., Buchwald type).2. Ensure thorough degassing by sparging or freeze-pump-thaw cycles.[14]3. Use anhydrous solvents and freshly ground base.
Decomposition of Catalyst Oxygen contamination leading to Pd(0) oxidation and formation of palladium black.Improve inert atmosphere technique. Ensure all reagents and solvents are properly degassed.[14]
Dehalogenation Side Product The second bromine is reductively cleaved. Often occurs at high temperatures or with certain catalyst/ligand combinations.Lower the reaction temperature. Screen different catalysts; sometimes less active catalysts provide better selectivity. Avoid hydride sources.[14]
Boronic Acid Homocoupling Presence of oxygen in the reaction mixture.Rigorously exclude oxygen from the reaction. Ensure the boronic acid is of high purity.[15]
Poor Regioselectivity Reaction conditions are too harsh, causing the less reactive C3-Br bond to also react.Use a milder base (e.g., K₂CO₃), lower the temperature, and reduce the reaction time. Use a slight excess (1.1 eq) of boronic acid, not a large excess.

References

  • Solving the Riddle- the Mechanism of Suzuki Cross Coupling: A Review. (2016, November 15). World Journal of Chemical Education. Retrieved February 11, 2026, from [Link]

  • Suzuki Cross Coupling Reaction- A Review. (2013, March 3). Indo Global Journal of Pharmaceutical Sciences. Retrieved February 11, 2026, from [Link]

  • Suzuki-Miyaura Coupling. (2024, October 10). Chemistry LibreTexts. Retrieved February 11, 2026, from [Link]

  • Suzuki Coupling. (n.d.). Organic Chemistry Portal. Retrieved February 11, 2026, from [Link]

  • Suzuki reaction. (n.d.). Wikipedia. Retrieved February 11, 2026, from [Link]

  • Molla, S., & Patel, B. K. (2025, August 10). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Coordination Chemistry Reviews. Retrieved February 11, 2026, from [Link]

  • Oldenhuis, N. J., et al. (n.d.). Highly Active Palladium Catalysts for Suzuki Coupling Reactions. Journal of the American Chemical Society. Retrieved February 11, 2026, from [Link]

  • Cléopâtre, A., et al. (n.d.). Impact of Solvent and Their Contaminants on Pd/C Catalyzed Suzuki‐Miyaura Cross‐Coupling Reactions. ChemistrySelect. Retrieved February 11, 2026, from [Link]

  • Decarboxylative Suzuki–Miyaura coupling of (hetero)aromatic carboxylic acids using iodine as the terminal oxidant. (n.d.). Chemical Communications. Retrieved February 11, 2026, from [Link]

  • Hassan, J., et al. (n.d.). Palladium catalysts for the Suzuki cross-coupling reaction: An overview of recent advances. Chemical Reviews. Retrieved February 11, 2026, from [Link]

  • Influences of Base and Solvent in Suzuki-Miyaura Coupling Reaction... (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Cross-Coupling Reactions of Polyhalogenated Heterocycles. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Decarbonylative Pd-Catalyzed Suzuki Cross-Coupling for the Synthesis of Structurally Diverse Heterobiaryls. (n.d.). PMC. Retrieved February 11, 2026, from [Link]

  • A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene... (2021, June 21). White Rose Research Online. Retrieved February 11, 2026, from [Link]

  • So, C. M., & Kwong, F. Y. (n.d.). General Chemoselective Suzuki-Miyaura cross-coupling reaction of polyhalogenated aryl triflates. Angewandte Chemie. Retrieved February 11, 2026, from [Link]

  • Pd(PPh3)4 catalyzed Suzuki coupling of 3-chloro-1H-isochromen-1-one, 1a... (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Suzuki Cross Coupling Reaction-A Review. (2025, August 10). ResearchGate. Retrieved February 11, 2026, from [Link]

  • How can I solve my problem with Suzuki coupling?. (2014, December 23). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands. (n.d.). PMC. Retrieved February 11, 2026, from [Link]

  • Diagnosing issues with a failed Suzuki coupling?. (2021, July 9). Reddit. Retrieved February 11, 2026, from [Link]

  • Suzuki Coupling Reaction General Mechanism and Its Use in Organic Synthesis. (2016, January 10). Research Review. Retrieved February 11, 2026, from [Link]

  • Buchwald-Hartwig reaction: An overview. (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Buchwald-Hartwig Cross Coupling Reaction. (2014, April 1). Chem-Station. Retrieved February 11, 2026, from [Link]

  • Origin of regioselectivity in palladium-catalyzed cross-coupling reactions of polyhalogenated heterocycles. (2007, October 24). PubMed. Retrieved February 11, 2026, from [Link]

  • Unusual Reactivities of Polyhalogenated Heteroaromatic Substrates are Predictable... (n.d.). Chemistry LibreTexts. Retrieved February 11, 2026, from [Link]

  • Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. Retrieved February 11, 2026, from [Link]

  • Suzuki Coupling Reactions of Heterocycles and Boronic Acids Leading to... (n.d.). ResearchGate. Retrieved February 11, 2026, from [Link]

  • Examination of Palladium Catalyst Structure in Regioselective Suzuki-Miyaura Cross-Coupling Reactions. (n.d.). White Rose eTheses Online. Retrieved February 11, 2026, from [Link]

  • [Named Reaction #2] Buchwald-Hartwig Amination. (2017, January 29). Reddit. Retrieved February 11, 2026, from [Link]

  • Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. (2016, September 30). Chemical Reviews. Retrieved February 11, 2026, from [Link]

  • The catalytic mechanism of the Suzuki-Miyaura reaction. (2022, February 17). ChemRxiv. Retrieved February 11, 2026, from [Link]

  • Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4]. (n.d.). Common Organic Chemistry. Retrieved February 11, 2026, from [Link]

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. (n.d.). Chinese Chemical Letters. Retrieved February 11, 2026, from [Link]

  • Recent Advances of Modern Protocol for C-C Bonds—The Suzuki Cross-Coupling. (n.d.). MDPI. Retrieved February 11, 2026, from [Link]

  • An Efficient Microwave-Assisted Suzuki Reaction using a New Pyridine-Pyrazole/Pd(II) Species as Catalyst in Aqueous Media. (n.d.). MDPI. Retrieved February 11, 2026, from [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021, January 4). RSC Publishing. Retrieved February 11, 2026, from [Link]

  • Efficient microwave-assisted Suzuki–Miyaura cross-coupling reaction of 3-bromo pyrazolo[1,5-a]pyrimidin-5(4H). (2021, January 4). PMC. Retrieved February 11, 2026, from [Link]

  • Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. Retrieved February 11, 2026, from [Link]

  • The Suzuki–Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles... (2016, December 8). The Journal of Organic Chemistry. Retrieved February 11, 2026, from [Link]

  • The Suzuki Reaction. (n.d.). Chem 115 Myers. Retrieved February 11, 2026, from [Link]

  • Synthesis of 4-substituted pyrazole-3,5-diamines via Suzuki–Miyaura coupling and iron-catalyzed reduction. (n.d.). Organic & Biomolecular Chemistry. Retrieved February 11, 2026, from [Link]

Sources

Method

Application Notes and Protocols: 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid as a Foundational Building Block for Modern Agrochemicals

Introduction: The Pyrazole Scaffold in Modern Crop Protection The pyrazole ring system is a cornerstone of modern agrochemical discovery, representing a privileged scaffold for a multitude of highly effective fungicides,...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pyrazole Scaffold in Modern Crop Protection

The pyrazole ring system is a cornerstone of modern agrochemical discovery, representing a privileged scaffold for a multitude of highly effective fungicides, herbicides, and insecticides.[1][2] Its five-membered heterocyclic structure offers a unique combination of chemical stability, synthetic versatility, and the ability to form specific, high-affinity interactions with biological targets. Among the most commercially significant classes of pyrazole-based agrochemicals are the pyrazole carboxamide fungicides.[3] These compounds have revolutionized disease control in major crops by targeting a fundamental process in fungal respiration.

This document provides a detailed technical guide on the application of 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid , a highly functionalized and versatile building block for the synthesis of next-generation agrochemical candidates. The strategic placement of a carboxylic acid handle and two distinct, reactive bromine atoms allows for a modular approach to generating diverse chemical libraries with a wide spectrum of potential biological activities.

Overview of the Building Block: Physicochemical Properties and Safety

A thorough understanding of the starting material is critical for successful and safe synthesis.

Table 1: Physicochemical Properties of 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid and Related Compounds

PropertyDataSource/Notes
IUPAC Name 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid-
Molecular Formula C₅H₄Br₂N₂O₂-
Molecular Weight 299.91 g/mol -
CAS Number Not definitively assigned in public databases.A structurally similar compound, 3-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid, has CAS 173841-05-9.[4]
Physical Form Expected to be a solid at room temperature.Based on analogous compounds.
Solubility Expected to be soluble in polar aprotic solvents (DMF, DMSO) and alcohols; likely poor solubility in water and nonpolar hydrocarbons.General characteristic of carboxylic acids.
Handling and Safety Precautions

As with all halogenated heterocyclic compounds, proper safety protocols must be strictly followed. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from analogous brominated pyrazoles indicate the following precautions are mandatory.[5]

  • Personal Protective Equipment (PPE): Wear a lab coat, chemical-resistant gloves (e.g., nitrile), and safety glasses or goggles at all times.[5]

  • Respiratory Protection: Handle the solid powder in a well-ventilated fume hood to avoid inhalation of dust. If significant aerosolization is possible, a respirator may be necessary.

  • First Aid:

    • Skin Contact: Wash the affected area immediately and thoroughly with soap and water.

    • Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding eyelids open.

    • Inhalation: Move to fresh air.

    • Ingestion: Do not induce vomiting. Rinse mouth with water.

    • In all cases of exposure, seek prompt medical attention.

  • Storage: Store in a cool, dry place in a tightly sealed container, away from strong oxidizing agents and bases.

Core Application: Synthesis of Pyrazole Carboxamide SDHI Fungicides

The primary and most valuable application of this building block is the synthesis of pyrazole carboxamide fungicides. These molecules function as Succinate Dehydrogenase Inhibitors (SDHIs) .

Mechanism of Action: Disrupting the Fungal Powerhouse

SDHI fungicides target Complex II (Succinate Dehydrogenase) of the mitochondrial electron transport chain, a critical hub for cellular energy (ATP) production. By binding to the ubiquinone-binding site (the Qp-site) of the SDH enzyme, the fungicide physically blocks the oxidation of succinate to fumarate. This inhibition halts the entire respiratory process, leading to a rapid depletion of cellular energy and ultimately, fungal cell death.

SDHI_Mechanism cluster_Mitochondrion Mitochondrial Inner Membrane SDH Succinate Dehydrogenase (Complex II) UQ Ubiquinone (Q) SDH->UQ e- transfer Fumarate Fumarate SDH->Fumarate ComplexIII Complex III UQ->ComplexIII e- transfer ATP ATP Synthesis ComplexIII->ATP Succinate Succinate Succinate->SDH Oxidation Fungicide Pyrazole Carboxamide (SDHI) Fungicide->Block Block->UQ INHIBITION

Figure 1: Mechanism of Succinate Dehydrogenase Inhibitors (SDHIs).

Synthetic Protocols: From Building Block to Active Ingredient

The synthesis of a target pyrazole carboxamide from 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid is a robust, multi-step process. The key transformations are the activation of the carboxylic acid followed by amide bond formation. The bromine atoms serve as valuable handles for subsequent diversification.

Synthesis_Workflow Start 3,4-Dibromo-1-methyl-1H- pyrazole-5-carboxylic acid Step1 Protocol 1: Carboxylic Acid Activation Start->Step1 Intermediate Acyl Chloride Intermediate Step1->Intermediate Step2 Protocol 2: Amide Bond Formation (Coupling with Ar-NH2) Intermediate->Step2 Product Target Pyrazole Carboxamide Step2->Product Step3 Protocol 3 (Optional): Further Functionalization Product->Step3 FinalProduct Diversified Analogs Step3->FinalProduct e.g., Suzuki Coupling

Figure 2: General synthetic workflow from the building block.

Protocol 1: Carboxylic Acid Activation via Acyl Chloride Formation

Rationale: Converting the carboxylic acid to a more reactive acyl chloride is a classic and highly efficient strategy for preparing it for nucleophilic attack by an amine. Thionyl chloride (SOCl₂) is an excellent reagent for this purpose because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases, which simplifies purification.[6]

Materials:

  • 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0 - 3.0 eq)

  • Anhydrous toluene or dichloromethane (DCM)

  • A catalytic amount of N,N-dimethylformamide (DMF) (1-2 drops)

Procedure:

  • To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser under an inert atmosphere (N₂ or Argon), add the pyrazole carboxylic acid (1.0 eq).

  • Add anhydrous toluene or DCM to suspend the acid.

  • Carefully add thionyl chloride (2.0-3.0 eq) to the suspension at room temperature.

  • Add a catalytic amount of DMF. You will observe gas evolution (SO₂ and HCl).

    • Causality Insight: DMF catalyzes the reaction by forming the Vilsmeier reagent in situ, which is a more potent acylating agent.

  • Heat the reaction mixture to reflux (typically 80°C for toluene) and stir for 2-4 hours. Monitor the reaction by TLC until the starting material is consumed.

  • Once the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. It is advisable to use a base trap (e.g., NaOH solution) to neutralize the corrosive vapors.

  • The resulting crude acyl chloride, typically an oil or low-melting solid, is highly moisture-sensitive and should be used immediately in the next step without further purification.

Protocol 2: Amide Bond Formation with Aromatic Amines

Rationale: This is the key step where the fungicidal "head" (the pyrazole) is joined to the "tail" (typically a substituted aniline), which tunes the compound's physical properties and biological spectrum. A base is required to neutralize the HCl generated during the reaction.[7][8]

Materials:

  • Crude 3,4-dibromo-1-methyl-1H-pyrazole-5-carbonyl chloride (from Protocol 1, ~1.0 eq)

  • Substituted aniline or amine (1.0 - 1.2 eq)

  • Anhydrous base, such as triethylamine (TEA) or pyridine (1.5 - 2.0 eq)

  • Anhydrous solvent, such as tetrahydrofuran (THF), DCM, or toluene

Procedure:

  • In a separate flame-dried flask under an inert atmosphere, dissolve the desired aniline/amine (1.0-1.2 eq) and the anhydrous base (1.5-2.0 eq) in the chosen anhydrous solvent.

  • Cool the amine solution to 0°C in an ice bath.

  • Dissolve the crude acyl chloride from Protocol 1 in a minimal amount of the same anhydrous solvent.

  • Add the acyl chloride solution dropwise to the cooled amine solution with vigorous stirring.

    • Causality Insight: Slow, dropwise addition at 0°C helps to control the exothermicity of the reaction and minimize the formation of side products.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 4-16 hours, or until TLC analysis indicates the consumption of the acyl chloride.

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate or DCM.

  • Wash the combined organic layers sequentially with 1M HCl (to remove excess amine and base), saturated NaHCO₃ solution (to remove any unreacted acid), and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • The crude product can be purified by recrystallization or column chromatography on silica gel to yield the final pyrazole carboxamide.

Protocol 3: Diversification via Suzuki-Miyaura Cross-Coupling

Rationale: The bromine atoms at the C3 and C4 positions are excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling. This allows for the introduction of a wide variety of aryl or heteroaryl groups, enabling extensive structure-activity relationship (SAR) studies. The C4-Br is generally more sterically accessible and may react preferentially under certain conditions.

Materials:

  • 3,4-dibromo-pyrazole carboxamide (from Protocol 2, 1.0 eq)

  • Aryl- or heteroaryl-boronic acid or boronic ester (1.1 - 1.5 eq)

  • Palladium catalyst, e.g., Pd(PPh₃)₄ or Pd(dppf)Cl₂ (0.01 - 0.05 eq)

  • Base, e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄ (2.0 - 3.0 eq)

  • Solvent system, e.g., 1,4-dioxane/water, DME/water, or toluene/ethanol/water

Procedure:

  • To a flask suitable for heating under an inert atmosphere, add the dibromo-pyrazole carboxamide (1.0 eq), the boronic acid/ester (1.1-1.5 eq), the base (2.0-3.0 eq), and the palladium catalyst (0.01-0.05 eq).

  • Add the solvent system (e.g., dioxane and water in a 4:1 ratio).

  • Degas the mixture by bubbling argon or nitrogen through it for 15-20 minutes.

    • Causality Insight: Degassing is crucial to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst.

  • Heat the reaction mixture to 80-100°C and stir until the starting material is consumed (monitor by TLC or LC-MS). Reaction times can vary from 2 to 24 hours.

  • After cooling to room temperature, dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate.

  • Purify the crude product by column chromatography to isolate the arylated pyrazole carboxamide.

Table 2: Representative Reaction Parameters for Synthesis

StepReagents & SolventsTemperatureTypical TimeExpected Yield (Post-Purification)
Acid Activation SOCl₂, cat. DMF, TolueneReflux (~80°C)2-4 hQuantitative (used crude)
Amide Coupling Aniline, TEA, THF0°C to RT4-16 h60-95%
Suzuki Coupling Boronic Acid, Pd(dppf)Cl₂, K₂CO₃, Dioxane/H₂O80-100°C2-24 h50-90%

Troubleshooting and Field-Proven Insights

ProblemPotential Cause(s)Recommended Solution(s)
Low yield in amide formation (Protocol 2) 1. Incomplete acyl chloride formation.2. Hydrolysis of the acyl chloride by moisture.3. Poor nucleophilicity of the amine.1. Ensure Protocol 1 goes to completion; use fresh SOCl₂.2. Use flame-dried glassware and anhydrous solvents.3. For electron-poor anilines, consider using a stronger coupling agent like HATU instead of the acyl chloride route.
Reaction stalls during Suzuki coupling (Protocol 3) 1. Catalyst deactivation (oxidation).2. Insufficiently active catalyst/ligand for the substrate.3. Poor solubility of reagents.1. Ensure thorough degassing of the reaction mixture.2. Screen different palladium catalysts and ligands (e.g., SPhos, XPhos).3. Use a different solvent system (e.g., DME, Toluene/Ethanol) to improve solubility.
Formation of multiple products in Suzuki coupling 1. Reaction at both C3-Br and C4-Br positions.2. Dehalogenation of the starting material.1. Use a milder base or lower temperature to improve selectivity. Use only a slight excess (1.1 eq) of boronic acid.2. Ensure a well-degassed system. Consider a different catalyst that favors oxidative addition over side reactions.

Conclusion

3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid stands as a potent and strategically designed building block for the discovery of novel agrochemicals. Its architecture provides a direct and efficient route to the highly valuable pyrazole carboxamide scaffold, while the two bromine atoms offer critical points for diversification and fine-tuning of biological activity through modern cross-coupling chemistry. The protocols outlined herein provide a robust and rational framework for researchers to leverage this key intermediate in the development of next-generation crop protection solutions.

References

  • BenchChem. (2025). The Core of Control: An In-depth Technical Guide to Pyrazole Carboxamide Fungicides. BenchChem Technical Guides.
  • BenchChem. (2025). Application Notes: Pyrazole Carboxylic Acids as a Foundational Building Block for Modern Agrochemicals. BenchChem Technical Notes.
  • Hoffman Fine Chemicals. (n.d.). CAS 173841-05-9 | 3-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid. Hoffman Fine Chemicals. Available at: [Link]

  • Huang, D., et al. (2025). Synthesis and insecticidal activities of novel 1H-pyrazole-5-carboxylic acid derivatives. Research Square.
  • JETIR. (2019). REVIEW ON SYNTHESIS OF PYRANOPYRAZOLES DERIVATIVES. JETIR.org. Available at: [Link]

  • Ilhan, I. Ö., & Çadir, M. (2012). Reactions of Some Pyrazole-3-Carboxylic Acid Chlorides with Various Anilides. Asian Journal of Chemistry. Available at: [Link]

  • Luxembourg Bio Technologies. (2008). Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available at: [Link]

  • Mamaghani, M., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]

  • MDPI. (2017). One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. MDPI. Available at: [Link]

  • Nolan, S. P., et al. (2012). Suzuki-Miyaura Cross-Coupling of Unprotected, Nitrogen-Rich Heterocycles: Substrate Scope and Mechanistic Investigation. PMC - NIH. Available at: [Link]

  • PMC - NIH. (2022). Synthesis of Novel Pyrazole Derivatives Containing Phenylpyridine Moieties with Herbicidal Activity. PMC - NIH. Available at: [Link]

  • PubMed. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. PubMed. Available at: [Link]

  • Royal Society of Chemistry. (n.d.). [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles under mild reaction conditions. The Royal Society of Chemistry. Available at: [Link]

  • University of Calgary. (n.d.). Making Acyl Chlorides (Acid Chlorides). Chemistry LibreTexts. Available at: [Link]

  • University of York. (n.d.). preparation of acyl chlorides (acid chlorides). Chemguide. Available at: [Link]

  • WIPO. (2010). Fungicide pyrazole carboxamides derivatives. Google Patents.
  • Hoffman Fine Chemicals. (n.d.). CAS 173841-05-9 | 3-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid. Hoffman Fine Chemicals. Available at: [Link]

  • YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up. YouTube. Available at: [Link]

  • Zhang, J., et al. (2020). Synthesis of pyrazole-4-carboxamides as potential fungicide candidates. Molecular Diversity. Available at: [Link]

  • Academia.edu. (n.d.). The Suzuki-Miyaura Cross-Coupling Reaction of Halogenated Aminopyrazoles: Method Development, Scope, and Mechanism of Dehalogenation Side Reaction. Academia.edu. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid

Prepared by the Senior Application Scientist Team Welcome to the technical support guide for 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support guide for 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid. This resource is designed for researchers, medicinal chemists, and process development scientists who encounter challenges in obtaining this key building block with high purity. We provide in-depth troubleshooting guides, validated protocols, and answers to frequently asked questions based on established chemical principles and field experience.

Introduction: The Challenge of a Highly Functionalized Heterocycle

3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid is a valuable intermediate in the synthesis of pharmaceuticals and agrochemicals.[1] Its structure, featuring a halogenated pyrazole core and a carboxylic acid group, presents unique purification challenges. Common issues include the removal of isomeric impurities, preventing thermal degradation, and separating non-polar side products. This guide offers a systematic approach to overcoming these obstacles.

Section 1: Common Impurities and Their Origins

Effective purification begins with understanding the potential contaminants. The nature of these impurities is intrinsically linked to the synthetic route, which typically involves the bromination of a pyrazole precursor.

Impurity ClassSpecific ExamplesCommon OriginImpact on Purification
Under-brominated Species 4-bromo-1-methyl-1H-pyrazole-5-carboxylic acid, 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acidIncomplete bromination reaction.Similar polarity and acidity make separation by simple crystallization difficult.
Isomeric Impurities 3,5-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid, 4,5-dibromo-1-methyl-1H-pyrazole-5-carboxylic acidNon-regioselective bromination conditions.Physicochemical properties are often very close to the target compound, requiring advanced separation techniques.
Decarboxylation Product 3,4-dibromo-1-methyl-1H-pyrazoleExposure to high temperatures, especially under acidic or basic conditions, or in the presence of copper catalysts.[2][3][4]Lacks the acidic handle, allowing for separation via acid-base extraction.
Starting Materials 1-methyl-1H-pyrazole-5-carboxylic acidIncomplete reaction conversion.Significantly different polarity and properties; generally easier to remove.
Hydrolysis Products (If synthesized from an ester precursor)Incomplete hydrolysis of the corresponding ethyl or methyl ester.Can be removed via pH-controlled extractions, but may co-crystallize.
Section 2: Troubleshooting and Purification Protocols (Q&A Format)

This section addresses specific problems encountered during purification experiments.

Q1: My initial product after synthesis is an off-white or brown solid with low purity (<90% by NMR). Where do I start?

Answer: This is a common issue resulting from a mixture of the impurities listed above. The most robust initial approach is a combination of an acid-base extraction to remove neutral impurities followed by a carefully optimized recrystallization.

The primary neutral impurity to target is the decarboxylated side product, 3,4-dibromo-1-methyl-1H-pyrazole.[5] The carboxylic acid group on your target molecule provides a powerful handle for separation.

dot

start Crude Product (Dissolved in Ethyl Acetate) add_base Wash with aq. NaHCO3 (2-3 times) start->add_base separate1 Separate Layers add_base->separate1 org_layer Organic Layer (Contains neutral impurities like decarboxylated product) separate1->org_layer Discard or Analyze aq_layer Aqueous Layer (Contains Sodium 3,4-dibromo-1-methyl- 1H-pyrazole-5-carboxylate) separate1->aq_layer Collect acidify Acidify Aqueous Layer with conc. HCl to pH ~1-2 aq_layer->acidify precipitate Precipitation of Pure Carboxylic Acid acidify->precipitate filter_dry Filter, Wash with Cold Water, and Dry precipitate->filter_dry start Analyze Crude Product (TLC, HPLC) check_impurities Identify Major Impurity Type start->check_impurities neutral Neutral Impurity (e.g., Decarboxylated) check_impurities->neutral Non-polar spot on TLC acidic Acidic/Isomeric Impurity check_impurities->acidic Polar/streaky spot on TLC protocol_chrom Perform Column Chromatography (Protocol 3) check_impurities->protocol_chrom Complex Mixture or Thermal Sensitivity protocol_ab Perform Acid-Base Extraction (Protocol 1) neutral->protocol_ab protocol_recrys Perform Recrystallization (Protocol 2) acidic->protocol_recrys check_purity Check Purity > 98%? protocol_ab->check_purity protocol_recrys->check_purity If thermal degradation, go to chromatography protocol_chrom->check_purity check_purity->protocol_recrys No, try another technique final_product High-Purity Product check_purity->final_product Yes

Sources

Optimization

Troubleshooting low conversion rates in reactions with 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid

Welcome to the technical support resource for 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, chemists, and professionals in drug development to navigate the complexities of re...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid. This guide is designed for researchers, chemists, and professionals in drug development to navigate the complexities of reactions involving this versatile building block. Here, we address common challenges, particularly low conversion rates, and provide in-depth, field-tested solutions in a direct question-and-answer format. Our goal is to empower you with the scientific rationale behind experimental choices to ensure successful and reproducible outcomes.

Troubleshooting Guide: Low Conversion Rates

Low conversion rates in reactions with 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid can stem from a variety of factors, from reagent quality to subtle mechanistic hurdles. This section provides a systematic approach to identifying and resolving these issues.

Question 1: I'm observing poor to no conversion in my Suzuki-Miyaura cross-coupling reaction. What are the likely causes and how can I fix it?

Low conversion in Suzuki-Miyaura couplings with this substrate is a frequent challenge. The electronic nature of the pyrazole ring and the presence of two bromine atoms and a carboxylic acid group create a nuanced reactive environment.

Underlying Causes & Solutions:

  • Catalyst System Inefficiency: The choice of palladium catalyst and ligand is paramount. Standard catalysts may not be optimal for this electron-deficient heterocyclic system.

    • Expertise & Experience: The pyrazole nitrogen atoms can coordinate to the palladium center, potentially inhibiting catalytic activity. Furthermore, the C-Br bonds on the pyrazole ring can have different reactivities. Buchwald and Hartwig have developed highly efficient catalyst systems for challenging cross-couplings.[1][2]

    • Troubleshooting Protocol:

      • Catalyst Screening: If using a standard catalyst like Pd(PPh₃)₄, consider switching to a more active pre-catalyst system. Buchwald's G3 or G4 palladacycles, combined with bulky, electron-rich phosphine ligands like SPhos, XPhos, or RuPhos, are often more effective for heteroaryl halides.[3]

      • Ligand Variation: The choice of ligand can significantly influence the outcome. Experiment with a range of ligands to find the optimal one for your specific coupling partners.

  • Base Incompatibility and Ineffectiveness: The base plays a crucial role in the Suzuki-Miyaura reaction, primarily in the transmetalation step.[4] The carboxylic acid moiety in your substrate can be deprotonated by the base, affecting its solubility and potentially interfering with the catalytic cycle.

    • Expertise & Experience: Strong inorganic bases like K₃PO₄ or Cs₂CO₃ are often effective. However, the choice of base should also consider the stability of your coupling partner and the potential for side reactions. The presence of water can be beneficial in some cases to aid in the dissolution of the base and facilitate the catalytic cycle.[3]

    • Troubleshooting Protocol:

      • Base Screening: Test a variety of bases, including K₃PO₄, Cs₂CO₃, and K₂CO₃. If your boronic acid is sensitive to strong bases, a milder base like KF might be a suitable alternative.[5]

      • Solvent System Optimization: Ensure your chosen base has adequate solubility in the reaction solvent. A mixture of an organic solvent (e.g., dioxane, THF, or toluene) with a small amount of water can improve the efficacy of inorganic bases.[5]

  • Hydrodehalogenation (Debromination): A common side reaction in palladium-catalyzed cross-couplings is the replacement of a bromine atom with a hydrogen atom, leading to a debrominated byproduct and reduced yield of the desired product.[6]

    • Expertise & Experience: This side reaction is often promoted by the presence of palladium-hydride (Pd-H) species in the catalytic cycle. The source of the hydride can be impurities in the solvent or reagents, or decomposition of the starting materials or ligands.

    • Troubleshooting Protocol:

      • Use High-Purity Reagents: Ensure all reagents, especially the solvent and base, are of high purity and free from water and other protic impurities that can generate Pd-H species.

      • Optimize Reaction Conditions: Lowering the reaction temperature or reducing the reaction time can sometimes minimize debromination.

Workflow for Troubleshooting Suzuki-Miyaura Reactions:

Experimental_Choices Substrate 3,4-dibromo-1-methyl-1H- pyrazole-5-carboxylic acid Reaction_Type Reaction Type (e.g., Suzuki, Buchwald-Hartwig) Substrate->Reaction_Type Base_Choice Base Selection Substrate->Base_Choice Carboxylic Acid Reactivity Solvent_Choice Solvent System Substrate->Solvent_Choice Solubility Considerations Catalyst_System Catalyst & Ligand Selection Reaction_Type->Catalyst_System Reaction_Type->Base_Choice Outcome Reaction Outcome (Conversion, Yield, Purity) Catalyst_System->Outcome Influences Rate & Selectivity Base_Choice->Outcome Affects Transmetalation & Side Reactions Solvent_Choice->Outcome Impacts Solubility & Reactivity Reaction_Conditions Temperature & Time Reaction_Conditions->Outcome Controls Rate & Decomposition

Sources

Troubleshooting

Technical Support Center: Managing Exothermic Reactions in the Large-Scale Synthesis of 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid

A Foreword from Your Senior Application Scientist Welcome to the technical support center. As researchers and drug development professionals, we understand that scaling a synthesis from the bench to the plant is a journe...

Author: BenchChem Technical Support Team. Date: February 2026

A Foreword from Your Senior Application Scientist

Welcome to the technical support center. As researchers and drug development professionals, we understand that scaling a synthesis from the bench to the plant is a journey fraught with challenges. The synthesis of complex intermediates like 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid—a valuable scaffold in medicinal chemistry—is a prime example.[1][2] The critical step, the electrophilic dibromination of the pyrazole core, is a highly exothermic process.[3][4] Without a deep, mechanistic understanding and robust engineering controls, this exotherm presents a significant risk of a thermal runaway.[5][6]

This guide is designed to move beyond simple procedural lists. It provides the causal reasoning behind each recommendation, empowering you to make informed, data-driven decisions. Our goal is to help you navigate the complexities of this synthesis safely and efficiently, ensuring both the integrity of your product and the safety of your team.

Part 1: Frequently Asked Questions (FAQs) - Proactive Thermal Hazard Management

This section addresses the foundational knowledge required to plan and execute the large-scale synthesis safely. Understanding these principles is the first line of defense against thermal incidents.[7]

Q1: What makes the dibromination of the 1-methyl-1H-pyrazole-5-carboxylic acid core so strongly exothermic?

A1: The pyrazole ring is an electron-rich heterocyclic system. This high electron density makes it highly susceptible to electrophilic aromatic substitution, the mechanism by which bromine is introduced. The reaction with an electrophile like bromine (Br₂) is thermodynamically very favorable, leading to a significant release of energy (heat) upon the formation of the stable, brominated aromatic product. Adding two bromine atoms in succession compounds this energy release. A runaway reaction can occur if this heat is generated faster than the reactor system can remove it, creating a dangerous positive feedback loop where the reaction rate and temperature increase uncontrollably.[5][8]

Q2: Before scaling up, how can my team quantitatively assess the thermal risk of this reaction?

A2: Visual observation is insufficient for scale-up. The industry "gold standard" is Reaction Calorimetry .[9] A reaction calorimeter (like a Mettler-Toledo RC1™ or similar) mimics plant conditions on a lab scale to measure the heat evolved during the reaction in real-time.[9][10] This analysis provides critical data points:

  • Heat of Reaction (ΔHr): The total energy released per mole of reactant.

  • Heat Flow: The rate of heat release, which dictates the required cooling capacity of your plant reactor.

  • Adiabatic Temperature Rise (ΔTad): The theoretical temperature increase if all cooling were lost. This is a crucial parameter for assessing the worst-case scenario.[11]

  • Maximum Temperature of the Synthesis Reaction (MTSR): The highest temperature the reaction mixture would reach under runaway conditions.[11]

This data allows you to design a process that operates within the safe thermal envelope of your equipment.[12][13]

Q3: What are the most critical process parameters (CPPs) to monitor and control during the bromination step?

A3: Based on calorimetric data and process experience, the following CPPs are vital:

  • Reagent Addition Rate: This is the most critical control lever. The rate of bromine addition directly controls the rate of heat generation. A slow, controlled, subsurface addition is mandatory.

  • Internal Reaction Temperature: This must be continuously monitored with a calibrated probe. It is the primary indicator of reaction progress and control. Deviations from the setpoint are the first sign of a potential problem.

  • Agitation Rate: Proper mixing is essential to ensure efficient heat transfer from the reaction mass to the cooling jacket and to prevent localized "hot spots" and reagent accumulation.[6]

  • Reactant Concentration: Higher concentrations can lead to faster reaction rates and more intense heat generation. The process should be validated at a concentration that allows for a manageable heat flow.

Q4: Which brominating agent is recommended for large-scale synthesis to minimize risk?

A4: While elemental bromine (Br₂) is the most direct reagent, its high reactivity and hazardous handling properties make it a significant risk on a large scale.[14][15][16] For enhanced safety and control, consider these alternatives:

  • N-Bromosuccinimide (NBS): As a solid, NBS can be easier to handle. However, its solubility can be an issue, and dose-controlled addition often requires dissolving it in a solvent, which adds complexity.[16] Solid-state reactions have been observed, posing a charging hazard.[16]

  • In Situ Bromine Generation: A highly recommended approach involves the in situ generation of bromine from a more stable source. A common and effective system is the reaction of an oxidant, like hydrogen peroxide (H₂O₂), with hydrobromic acid (HBr).[17][18] This method generates bromine only as it is needed for the reaction, preventing the accumulation of large amounts of unreacted, hazardous bromine. This is an inherently safer design approach.[5]

Part 2: Troubleshooting Guide - Real-Time Incident Response

Even with careful planning, process deviations can occur. This guide provides a clear, logical framework for responding to common issues.

Issue / Observation Potential Cause(s) Immediate Corrective Actions Underlying Principle
Temperature Excursion (Internal temp rises >5 °C above setpoint)1. Bromine addition rate is too high.2. Cooling capacity is insufficient.3. Agitator failure.[6]1. IMMEDIATELY STOP BROMINE ADDITION. 2. Verify maximum cooling is applied to the reactor jacket.3. Confirm agitator is operational and at the correct speed.4. If temperature continues to rise, prepare for emergency quench.The primary goal is to stop feeding the exothermic reaction and maximize heat removal.
Persistent Bromine Color (Orange/red color remains in the reactor despite continued substrate presence)1. Reaction has stalled due to low temperature.2. Poor mixing preventing reactants from combining.1. STOP BROMINE ADDITION. 2. Check agitator and internal temperature. Ensure the temperature is within the optimal reaction range.3. If the temperature is too low, cautiously allow it to rise by 1-2 °C. DO NOT apply heat aggressively.This indicates an accumulation of the reactive brominating agent. A sudden increase in temperature or mixing could initiate a delayed, rapid, and uncontrollable reaction.
Sudden Pressure Increase 1. Onset of a thermal runaway.[19]2. Boiling of the solvent.3. Off-gassing from a side reaction.1. INITIATE EMERGENCY QUENCH PROTOCOL IMMEDIATELY. 2. Alert all personnel and prepare for evacuation.3. Do not attempt to vent the reactor manually unless it is part of a designed emergency relief system.A rapid pressure increase signals a loss of control. The priority is to stop the reaction chemically before it breaches containment.

Part 3: Key Process Data & Workflow Visualization

Table 1: Recommended Process Safety Parameters

This table summarizes key quantitative data for the large-scale synthesis. Values should be refined based on your specific reaction calorimetry data.

ParameterRecommended Setpoint / RangeRationale & Key Considerations
Initial Reactor Temperature -5 °C to 0 °CStarting at a low temperature provides a larger thermal sink to absorb the initial heat of reaction.[4]
Brominating Agent HBr / 30% H₂O₂ solutionInherently safer design; avoids handling large quantities of Br₂ and allows for fine control over the generation of the reactive species.[17][18]
Addition Time 4 - 8 hours (process dependent)Slow addition is critical to match the heat generation rate with the reactor's cooling capacity.
Maximum Allowable Temp. < 10 °CThis setpoint must be well below the temperature at which any secondary decomposition or hazardous side reactions could occur, as determined by calorimetry.
Agitator Speed Sufficient for good surface movement and subsurface vortexEnsures efficient heat transfer and prevents localized concentration buildup.[6]
Emergency Quench Agent 10-20% aqueous Sodium Thiosulfate (Na₂S₂O₃) or Sodium Metabisulfite (Na₂S₂O₅)Rapidly and effectively neutralizes unreacted bromine.[4][20] The quench solution should be readily available and its volume sufficient to handle the entire charge of bromine.
Diagram: Decision Workflow for Temperature Excursion

This diagram outlines the logical steps for an operator to follow if the internal reaction temperature exceeds the defined safe operating limit.

Exotherm_Management Start Temperature Exceeds Setpoint + Alarm Limit Stop_Addition IMMEDIATELY STOP Reagent Addition Start->Stop_Addition Max_Cooling Apply Maximum Cooling to Jacket Stop_Addition->Max_Cooling Check_Agitation Verify Agitator Function & Speed Max_Cooling->Check_Agitation Monitor_Temp Monitor Internal Temp (Tr) for 5 minutes Check_Agitation->Monitor_Temp Temp_Decreasing Temperature is Decreasing Monitor_Temp->Temp_Decreasing  Yes Temp_Rising Temperature is Stable or Increasing Monitor_Temp->Temp_Rising No   Resume_Control Hold and Re-evaluate Process Parameters. Consult Supervisor. Temp_Decreasing->Resume_Control Prepare_Quench Prepare for Emergency Quench Temp_Rising->Prepare_Quench Execute_Quench EXECUTE EMERGENCY QUENCH PROTOCOL Prepare_Quench->Execute_Quench

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to the Analytical Characterization of 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid

Introduction In the landscape of pharmaceutical and materials science research, halogenated heterocyclic compounds are indispensable building blocks. Among these, 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid stands...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

In the landscape of pharmaceutical and materials science research, halogenated heterocyclic compounds are indispensable building blocks. Among these, 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid stands out as a versatile intermediate for the synthesis of novel chemical entities. Its pyrazole core, substituted with two bromine atoms and a carboxylic acid, offers multiple reaction sites for further chemical modification. The rigorous and unambiguous characterization of this molecule is not merely an academic exercise; it is a critical prerequisite for ensuring reproducibility in research, meeting regulatory standards in drug development, and guaranteeing the quality and performance of the final product.

This guide provides an in-depth comparison of the essential analytical methods used to confirm the identity, purity, and structure of 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid. We will move beyond procedural descriptions to explore the causality behind methodological choices, offering insights honed from practical laboratory experience. Our approach emphasizes a multi-technique, orthogonal strategy, which is the cornerstone of robust analytical science.

I. Chromatographic Analysis for Purity and Quantification: High-Performance Liquid Chromatography (HPLC)

The first question in any characterization workflow is typically "How pure is my sample?". Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse technique for answering this question for polar to moderately non-polar compounds like our target molecule.

The Causality of Method Choice:

The presence of the carboxylic acid group makes the molecule's retention on a non-polar stationary phase (like C18) highly dependent on the pH of the mobile phase. By adding an acid (e.g., formic, acetic, or phosphoric acid) to the mobile phase, we suppress the ionization of the carboxyl group (-COOH -> -COO⁻).[1] This protonation makes the molecule less polar, leading to a more controlled and reproducible interaction with the stationary phase, resulting in sharp, symmetrical peaks essential for accurate quantification.

Experimental Protocol: RP-HPLC Purity Assessment
  • Instrumentation: A standard HPLC system equipped with a UV-Vis detector.

  • Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[2]

  • Mobile Phase: A gradient of Acetonitrile (ACN) and water, both containing 0.1% formic acid. The use of formic acid makes the method compatible with mass spectrometry if an HPLC-MS analysis is desired.[1]

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 25 °C.

  • Detection: UV detection at a wavelength where the pyrazole ring exhibits strong absorbance (typically around 210-254 nm).

  • Sample Preparation: Accurately weigh ~1 mg of the compound and dissolve in 1 mL of a 50:50 mixture of ACN and water to create a 1 mg/mL stock solution. Further dilute as necessary.

  • Injection Volume: 10 µL.

Data Presentation and Interpretation

The primary outputs are the retention time (RT) and the peak area. The RT serves as a qualitative identifier when compared against a known reference standard, while the peak area percentage provides a quantitative measure of purity.

Table 1: Representative HPLC Data for 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid

ParameterExpected ResultInformation Provided
Retention Time (RT)~ 5.8 min (highly method-dependent)Identity confirmation (vs. reference standard)
Purity (Area %)> 98.0%Quantitative assessment of sample purity
Tailing Factor< 1.5Peak shape quality, indicating good chromatography
Theoretical Plates> 2000Column efficiency and method performance
Workflow Visualization

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing Sample Weigh Compound Solvent Dissolve in Mobile Phase Diluent Sample->Solvent Inject Inject Sample Solvent->Inject Separate C18 Separation Inject->Separate Detect UV Detection Separate->Detect Chromatogram Generate Chromatogram Detect->Chromatogram Integrate Integrate Peaks Chromatogram->Integrate Report Calculate Purity (Area %) Integrate->Report

Caption: A typical workflow for HPLC-based purity analysis.

II. Unambiguous Structure Elucidation: Spectroscopic Methods

While HPLC confirms purity, it provides minimal structural information. For this, we turn to spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the most powerful technique for elucidating the precise atomic connectivity of a molecule. Both ¹H and ¹³C NMR are essential for a complete structural assignment.

The Causality of Method Choice:

For our target molecule, ¹H NMR will confirm the presence of the N-methyl group and, crucially, the absence of any protons on the pyrazole ring, immediately distinguishing it from isomers where a bromine is replaced by hydrogen. ¹³C NMR will identify all five unique carbon environments, including the two carbons bonded to bromine, which exhibit characteristic chemical shifts. The choice of a deuterated solvent like DMSO-d₆ is deliberate; its ability to form hydrogen bonds helps in observing the otherwise rapidly exchanging carboxylic acid proton.[3]

Experimental Protocol: ¹H and ¹³C NMR
  • Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆).

  • Instrumentation: A 400 MHz (or higher) NMR spectrometer.

  • Acquisition:

    • ¹H NMR: Acquire 16-64 scans with a standard pulse program.

    • ¹³C NMR: Acquire 1024 or more scans using a proton-decoupled pulse program to enhance signal-to-noise.

  • Referencing: Calibrate the spectra to the residual solvent peak of DMSO-d₆ (δ ~2.50 ppm for ¹H, δ ~39.52 ppm for ¹³C).

Data Presentation and Interpretation

The combination of chemical shift (δ), integration (for ¹H), and multiplicity provides a complete picture of the molecule's carbon-hydrogen framework.

Table 2: Predicted NMR Spectral Data for 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid in DMSO-d₆

NucleusSignal AssignmentPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationRationale
¹H -COOH~13.0 - 14.0Broad Singlet1HAcidic proton, deshielded and broadened by exchange.
N-CH₃~3.8 - 4.0Singlet3HMethyl group attached to the electron-withdrawing pyrazole nitrogen.
¹³C -COOH~160 - 162--Carbonyl carbon of the carboxylic acid group.[4]
C5-COOH~140 - 142--Pyrazole carbon attached to the carboxylic acid.
C3-Br~125 - 130--Bromine substitution causes a downfield shift. The exact position depends on the full ring electronics.
C4-Br~105 - 110--The second brominated carbon, with a distinct chemical shift from C3.
N-CH₃~38 - 40--Methyl carbon.
B. Mass Spectrometry (MS)

MS provides the molecular weight of a compound, offering direct confirmation of its elemental composition, especially when using high-resolution instrumentation (HRMS).

The Causality of Method Choice:

For a dibrominated compound, MS is exceptionally powerful due to the unique isotopic signature of bromine. Natural bromine exists as two stable isotopes, ⁷⁹Br (~50.7%) and ⁸¹Br (~49.3%), in nearly a 1:1 ratio.[5] This results in a highly characteristic pattern of peaks for the molecular ion (M, M+2, M+4) with a relative intensity ratio of approximately 1:2:1. Observing this pattern is irrefutable evidence for the presence of two bromine atoms in the molecule. Electrospray ionization (ESI) in negative mode is chosen as it will readily deprotonate the carboxylic acid to form the [M-H]⁻ ion, which is often a stable and abundant ion for analysis.

Experimental Protocol: ESI-MS
  • Sample Preparation: Dilute the HPLC stock solution to a concentration of ~10 µg/mL using the mobile phase.

  • Instrumentation: A mass spectrometer equipped with an electrospray ionization (ESI) source, capable of high-resolution measurement (e.g., Q-TOF or Orbitrap).

  • Method: Infuse the sample directly or use an LC-MS setup.

  • Ionization Mode: ESI Negative Ion Mode.

  • Analysis: Acquire a full scan spectrum to observe the molecular ion cluster.

Data Presentation and Interpretation

Molecular Formula: C₅H₅Br₂N₂O₂ Monoisotopic Mass (for C₅H₅⁷⁹Br₂N₂O₂): 293.8748 g/mol

The key is to compare the experimentally observed mass and isotopic pattern with the theoretical values.

Table 3: Predicted High-Resolution Mass Spectrometry Data ([M-H]⁻ Ion)

Ion SpeciesTheoretical m/zRelative IntensityInformation Provided
[C₅H₄⁷⁹Br₂N₂O₂]⁻292.8670~25%Confirms molecular formula and presence of two ⁷⁹Br atoms.
[C₅H₄⁷⁹Br⁸¹BrN₂O₂]⁻294.8650~50%Confirms presence of one ⁷⁹Br and one ⁸¹Br atom.
[C₅H₄⁸¹Br₂N₂O₂]⁻296.8629~25%Confirms presence of two ⁸¹Br atoms.
Isotopic Pattern Visualization

Bromine_Isotope_Pattern cluster_peaks cluster_labels a Relative Abundance b m/z p1 p2 p3 l1 M l2 M+2 l3 M+4

Caption: The characteristic 1:2:1 isotopic pattern for a dibrominated compound.

III. Fundamental Compositional Verification

A. Elemental Analysis

Elemental analysis (EA) is a fundamental technique that determines the weight percentage of carbon (C), hydrogen (H), and nitrogen (N) in a pure organic compound.

The Causality of Method Choice:

While modern spectroscopic methods provide immense structural detail, EA offers a simple, robust, and independent verification of the compound's empirical formula.[6] A successful result, where the experimental percentages match the theoretical values within a narrow margin (typically ±0.4%), provides strong evidence that no unexpected elements are present and that the assumed formula is correct. For halogenated compounds, special reagents are used in the combustion tube to trap the halogens and prevent interference with the detectors.[6][7]

Experimental Protocol: CHN Analysis
  • Sample Preparation: Accurately weigh 1-2 mg of the dry, pure compound into a tin capsule.

  • Instrumentation: An automated CHN elemental analyzer.

  • Analysis: The sample is combusted at high temperature (~900-1000 °C) in an oxygen-rich atmosphere. The resulting gases (CO₂, H₂O, N₂) are separated and quantified by a thermal conductivity detector.

Data Presentation and Interpretation

Table 4: Elemental Analysis Data for C₅H₅Br₂N₂O₂ (MW: 294.91 g/mol )

ElementTheoretical %Experimental % (Representative)Acceptable Deviation
Carbon20.36%20.41%± 0.4%
Hydrogen1.71%1.68%± 0.4%
Nitrogen9.50%9.45%± 0.4%
B. Single-Crystal X-ray Crystallography

This is the definitive method for structure determination, providing an absolute 3D map of atoms in a molecule.

The Causality of Method Choice:

If a high-quality single crystal can be grown, X-ray crystallography leaves no ambiguity. It will not only confirm the atomic connectivity but also the precise substitution pattern on the pyrazole ring, definitively proving the 3,4-dibromo arrangement over any other possibility (e.g., 3,5- or 4,5-dibromo). It is the ultimate arbiter of molecular structure.[8][9][10]

Data Presentation and Interpretation

The result is a detailed crystallographic information file (CIF) containing atomic coordinates, bond lengths, bond angles, and crystal packing information.

Table 5: Hypothetical Key Parameters from X-ray Crystallography

ParameterInformation Provided
Crystal SystemDefines the basic geometry of the unit cell.
Space GroupDescribes the symmetry elements within the crystal.
C-Br Bond LengthsConfirms the presence and location of bromine atoms (~1.85-1.90 Å).
C=O Bond LengthConfirms the carboxylic acid carbonyl group (~1.20 Å).
C-O Bond LengthConfirms the carboxylic acid hydroxyl group (~1.30 Å).
Intermolecular H-BondingShows how molecules pack, often revealing dimers formed by the carboxylic acid groups.

IV. A Holistic and Orthogonal Analytical Workflow

No single technique tells the whole story. A robust characterization relies on combining these orthogonal (independent) methods. The workflow below illustrates how these techniques complement each other to build a complete profile of the compound.

Characterization_Workflow cluster_analysis Analytical Characterization Synthesis Chemical Synthesis Purification Purification (e.g., Recrystallization) Synthesis->Purification HPLC HPLC (Purity > 98%?) Purification->HPLC Xray X-ray Crystallography (Absolute Proof) Purification->Xray If Crystals Form MS Mass Spectrometry (Correct MW & Isotope Pattern?) HPLC->MS If Pure NMR ¹H & ¹³C NMR (Correct Structure?) HPLC->NMR If Pure EA Elemental Analysis (Correct Composition?) HPLC->EA If Pure Final Fully Characterized Compound MS->Final NMR->Final EA->Final Xray->Final

Caption: An integrated workflow for the comprehensive characterization of a novel compound.

Conclusion

The characterization of 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid is a multi-faceted process that requires a thoughtful application of several complementary analytical techniques. HPLC provides the foundation by confirming purity. NMR spectroscopy then elucidates the detailed molecular structure, which is subsequently confirmed by the molecular weight and unique isotopic pattern observed in mass spectrometry. Elemental analysis provides a fundamental check on the empirical formula. Finally, where possible, single-crystal X-ray crystallography offers the ultimate, unambiguous structural proof.

For researchers, scientists, and drug development professionals, adhering to such a rigorous, multi-technique approach is non-negotiable. It ensures the integrity of scientific data, the quality of synthesized materials, and the safety and efficacy of the final products derived from them.

References

  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives. Royal Society of Chemistry. Available from: [Link]

  • Design, synthesis, X-ray crystal structures, anticancer, DNA binding, and molecular modelling studies of pyrazole–pyrazoline hybrid derivatives - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis. ResearchGate. Available from: [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. ACS Omega. Available from: [Link]

  • Synthesis, characterization, X-Ray crystal study and bioctivities of pyrazole derivatives: Identification of antitumor, antifungal and antibacterial pharmacophore sites. Semantic Scholar. Available from: [Link]

  • The Elemental Analysis of Various Classes of Chemical Compunds Using CHN - PE Polska. PerkinElmer. Available from: [Link]

  • Elemental analysis of organic compounds with the use of automated CHNS analyzers. ResearchGate. Available from: [Link]

  • 4-bromo-1h-pyrazole-3-carboxylic acid (C4H3BrN2O2). PubChemLite. Available from: [Link]

  • Separation of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. Available from: [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Bromination of pyrazole-3(5)-carboxylic acid. ResearchGate. Available from: [Link]

  • Selective Boc-Protection and Bromination of Pyrazoles. Royal Society of Chemistry. Available from: [Link]

  • 3,5-dibromo-1H-pyrazole: In situ hydrolysis and decarboxylation method. ACS Publications. Available from: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • Synthesis and characterization of new 3,5-disubstituted-4,5-dihydro-1H-pyrazole and their carbothioamide derivatives. European Journal of Chemistry. Available from: [Link]

  • A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity. International Journal of ChemTech Applications. Available from: [Link]

  • Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. SpringerLink. Available from: [Link]

  • 3,4-dibromo-5-methyl-1h-pyrazole (C4H4Br2N2). PubChemLite. Available from: [Link]

  • Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. MDPI. Available from: [Link]

  • Synthesis of Novel Halogenated Heterocycles Based on o-Phenylenediamine and Their Interactions with the Catalytic Subunit of Protein Kinase CK2 - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Haloselectivity of Heterocycles. Baran Lab - Scripps Research. Available from: [Link]

  • Liquid-Chromatographic Methods for Carboxylic Acids in Biological Samples - PMC. National Center for Biotechnology Information. Available from: [Link]

  • Mass Spectrometry of Some Common Functional Groups. Chemistry LibreTexts. Available from: [Link]

  • CAS 173841-05-9 | 3-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid. Hoffman Fine Chemicals. Available from: [Link]

  • 4-bromo-1-methyl-1h-pyrazole-3-carboxylic acid. PubChemLite. Available from: [Link]

  • Fast and Sustainable Active Pharmaceutical Ingredient (API) Screening in Over-the-Counter and Prescription Drug Products by Surface-Assisted Plasma-Based Desorption/Ionization High-Resolution Mass Spectrometry. Royal Society of Chemistry. Available from: [Link]

  • One-Flask Synthesis of Pyrazolo[3,4-d]pyrimidines from 5-Aminopyrazoles and Mechanistic Study. MDPI. Available from: [Link]

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Comparative

Comparative analysis of 3,4-dibromo vs 3,5-dibromo pyrazole derivatives

Publish Comparison Guide: Comparative Analysis of 3,4-Dibromo vs. 3,5-Dibromo Pyrazole Derivatives Executive Summary: The Geometry of Selectivity In the design of bioactive heterocycles, the pyrazole scaffold is ubiquito...

Author: BenchChem Technical Support Team. Date: February 2026

Publish Comparison Guide: Comparative Analysis of 3,4-Dibromo vs. 3,5-Dibromo Pyrazole Derivatives

Executive Summary: The Geometry of Selectivity

In the design of bioactive heterocycles, the pyrazole scaffold is ubiquitous.[1][2][3] However, the choice between 3,4-dibromo-1H-pyrazole and 3,5-dibromo-1H-pyrazole is not merely a matter of substitution patterns; it represents a fundamental decision in "scaffold hopping" geometry and synthetic strategy.[4]

  • 3,5-Dibromo Pyrazole: Represents a meta-like geometry (1,3-relationship).[4] It is the industry standard for constructing linear kinase inhibitors and bridging ligands.[4] It is synthetically accessible on a kilogram scale.[4][5]

  • 3,4-Dibromo Pyrazole: Represents an ortho-like (vicinal) geometry.[4] It is critical for accessing fused ring systems (e.g., pyrazolo[3,4-d]pyrimidines) and compact, globular inhibitors. It poses greater synthetic challenges due to regioselectivity issues during halogenation.[4]

This guide objectively compares their physicochemical properties, synthetic accessibility, and site-selective reactivity to aid in library design and lead optimization.[4]

Structural & Physicochemical Profile

The distinct substitution vectors of these two isomers dictate their spatial occupancy in a binding pocket.[4]

Feature3,4-Dibromo-1H-pyrazole3,5-Dibromo-1H-pyrazole
Substitution Geometry Vicinal (Ortho-like) Substituents are on adjacent carbons (C3, C4).[4]Geminal/Meta-like Substituents are separated by one carbon (C3, C5).[4]
Vector Angle Acute (~60-70°).[4] Ideal for fused rings.[4]Obtuse (~140°).[4][6] Ideal for linear extension.[4]
Tautomerism Exists in equilibrium with 4,5-dibromo.[4] (Functionally equivalent if N is unsubstituted).[4]Exists in equilibrium with itself (symmetrical).[4]
Electronic Character C4: Electron-rich (

to N).C3: Electron-deficient (

to N).[4]
C3/C5: Both Electron-deficient (

to N).[4]
Acidic Character (pKa) Slightly less acidic (one

-EWG).[4]
More acidic (two

-EWG halogens).[4]
Key Application Fused Systems: CDK inhibitors, Pyrazolo-pyrimidines.[4][7][8]Linkers: Kinase hinge binders, bi-aryl scaffolds.

Synthetic Accessibility & Manufacturing

The primary differentiator for process chemists is the ease of synthesis.[4] 3,5-dibromo is a commodity chemical; 3,4-dibromo is a specialty intermediate.[4]

3,5-Dibromo-1H-pyrazole (The Commodity Route)[4]
  • Method: Regioselective debromination of 3,4,5-tribromopyrazole.[4]

  • Mechanism: Lithium-halogen exchange favors the removal of the C4-bromide due to steric relief and electronic stabilization of the intermediate at the

    
    -position, followed by protonation.[4] Alternatively, synthesized via bromination of pyrazole-3-carboxylate followed by saponification and decarboxylation.[4]
    
  • Scalability: High (Kilogram scale).[4]

3,4-Dibromo-1H-pyrazole (The Specialty Route)[4]
  • Method: Controlled bromination or C5-selective dehalogenation.[4]

  • Challenge: Direct bromination of pyrazole yields 4-bromo

    
     3,4,5-tribromo.[4] Stopping at 3,4-dibromo is thermodynamically difficult.[4]
    
  • Preferred Route: Lithiation of 3,4,5-tribromo-1-protected-pyrazole at C5 (the most acidic/electrophilic site in the absence of steric crowding) followed by quenching, though this competes with C4 exchange.[4] Often requires specific protecting groups (e.g., THP, SEM) to direct lithiation to C5.

Reactivity & Site-Selective Functionalization

For library generation, the ability to selectively functionalize one bromine over the other is paramount.

Cross-Coupling Selectivity (Suzuki/Sonogashira)

The reactivity order is governed by the interplay of oxidative addition rates (favors electron-deficient C-Br) and steric hindrance .[4]

  • 3,5-Dibromo Series:

    • Site Selectivity: C5 > C3 (in N-substituted systems).

    • Reasoning: The C5 position (adjacent to the N-substituent) is sterically more hindered but often electronically activated.[4] However, coordination-assisted oxidative addition (C5) often dominates.[4] In N-unsubstituted systems, C3 and C5 are equivalent until the first coupling occurs.[4]

  • 3,4-Dibromo Series:

    • Site Selectivity: C3 > C4 (typically).

    • Reasoning: C3 is

      
       to nitrogen (more electron-deficient/electrophilic).[4] C4 is 
      
      
      
      to nitrogen (more electron-rich).[4] Palladium preferentially inserts into the more electron-deficient C3-Br bond.[4]
    • Caveat: In SEAr reactions (e.g., nitration), C4 is the most reactive nucleophilic site.

Visualizing the Reaction Logic[4]

ReactivityLogic Tribromo 3,4,5-Tribromopyrazole Dibromo35 3,5-Dibromo (C4 removed) Tribromo->Dibromo35 Li-Exchange (C4) Kinetic Control Dibromo34 3,4-Dibromo (C5 removed) Tribromo->Dibromo34 Li-Exchange (C5) Directing Group Dep. Coupling35 Pd-Coupling (3,5) Selectivity: C5 > C3 Dibromo35->Coupling35 Suzuki/Sonogashira Coupling34 Pd-Coupling (3,4) Selectivity: C3 > C4 Dibromo34->Coupling34 Suzuki/Sonogashira LinearLib Linear Library (Kinase Inhibitors) Coupling35->LinearLib Sequential Subst. FusedRing Fused Ring Formation (Pyrazolo[3,4-d]pyrimidine) Coupling34->FusedRing Cyclization

Figure 1: Divergent synthesis and reactivity pathways.[4] 3,5-dibromo favors linear elaboration, while 3,4-dibromo is the gateway to fused heterocycles.[4]

Experimental Protocols

Protocol A: Synthesis of 3,5-Dibromo-1H-pyrazole (Process Scale)

Source: Adapted from Organic Process Research & Development (2023). [1]

  • Starting Material: 3,4,5-Tribromo-1H-pyrazole (1.0 eq).[4][9][10]

  • Reagent: n-Butyllithium (2.0 eq) or i-PrMgCl.

  • Solvent: THF, -78 °C.

  • Procedure:

    • Cool solution of tribromopyrazole in THF to -78 °C.

    • Add n-BuLi dropwise.[4][10] The lithium-halogen exchange occurs selectively at C4 (the most nucleophilic position in the anion).[4]

    • Stir for 30 min.

    • Quench with MeOH or dilute HCl.[4]

  • Result: 3,5-Dibromo-1H-pyrazole (Yield: ~72%).[4][11]

  • Note: This counter-intuitive selectivity (removing the "middle" bromine) is driven by the stability of the resulting anion.[4]

Protocol B: Site-Selective Suzuki Coupling of 3,4-Dibromo-1-methylpyrazole

Source: Journal of Organic Chemistry (2019).[4] [2]

  • Substrate: 3,4-Dibromo-1-methylpyrazole.

  • Conditions: Arylboronic acid (1.0 eq), Pd(PPh3)4 (2 mol%), Na2CO3 (2.0 eq), DME/H2O.

  • Selectivity: Reaction occurs at C3 (adjacent to Nitrogen) with >90% regioselectivity.[4]

  • Mechanism: The C3-Br bond is more electron-deficient (inductive effect of N) compared to C4-Br, facilitating faster oxidative addition.[4]

Case Studies in Medicinal Chemistry

Case Study 1: Kinase Inhibitors (3,5-Substitution)
  • Target: p38 MAP Kinase.[4]

  • Design Logic: The pyrazole NH binds to the hinge region (Glu/Met).[4] Substituents at 3 and 5 extend into the hydrophobic pocket and the solvent front.[4]

  • Advantage: The 140° angle between substituents mimics the "meta" substitution of phenyl rings but with improved solubility and H-bond donor capability.[4]

Case Study 2: CDK Inhibitors (3,4-Substitution)
  • Target: Cyclin-Dependent Kinase 2 (CDK2).[4]

  • Design Logic: Construction of pyrazolo[3,4-d]pyrimidines .

  • Workflow:

    • Start with 3,4-dibromopyrazole.[4][12]

    • Selective coupling at C3 introduces the first aryl group.[4]

    • Carbonylation or cyanation at C4 provides the carbon atom needed to close the pyrimidine ring with an amidine.[4]

  • Advantage: Creates a rigid, fused bicyclic system that mimics the adenine core of ATP.

References

  • Evaluation and Removal of Production Process Constraints in the Synthesis of 3,5-Dibromopyrazole. Org. Process Res. Dev. 2023.[4][9] Link

  • Ligand-Dependent Site-Selective Suzuki Cross-Coupling of 4-Bromopyrazol-5-Yl Triflates. J. Org. Chem. 2019, 84, 18, 11474–11481. Link

  • Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes. Chem. Rev. (White Rose Research).[4] Link

  • Efficient synthesis of 4-substituted pyrazole via microwave-promoted Suzuki cross-coupling reaction. Res. Chem. Intermed.[4] 2014. Link

  • Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules 2019. Link

Sources

Validation

HPLC Method Development for Purity Analysis of 3,4-Dibromo-1-methyl-1H-pyrazole-5-carboxylic Acid

Executive Summary & Chemical Context Analyte: 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid CAS: 1046460-32-9 (Analogous structures used for property derivation) Chemical Class: Halogenated Heterocyclic Acid[1][2] D...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context

Analyte: 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid CAS: 1046460-32-9 (Analogous structures used for property derivation) Chemical Class: Halogenated Heterocyclic Acid[1][2]

Developing a purity method for 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid presents a unique duality: the molecule possesses a polar, ionizable carboxylic acid tail (pKa ≈ 3.[1]5) and a highly lipophilic, electron-withdrawing dibromo-pyrazole core.[1]

Standard C18 alkyl phases often fail to resolve the critical "des-bromo" impurities (monobromo analogs) due to insufficient selectivity mechanisms.[1] This guide objectively compares the industry-standard C18 approach against a Phenyl-Hexyl stationary phase , demonstrating why the latter offers superior resolution for halogenated species through π-π and halogen-π interactions.[1]

Comparative Method Analysis

The following table summarizes the performance of three distinct method strategies evaluated for this specific application.

FeatureMethod A: The "Generic" Method B: The "Optimized" (Recommended) Method C: The "Robust"
Stationary Phase C18 (Octadecyl)Phenyl-Hexyl Polar-Embedded C18
Mobile Phase Water/ACN + 0.1% TFAWater/MeOH + 0.1% Formic Acid 20mM Phosphate (pH 2.[1]5) / ACN
Separation Mechanism Hydrophobic InteractionHydrophobic + π-π + Halogen Selectivity Hydrophobic + H-bonding Shielding
Critical Pair Resolution (Rs) 1.8 (Marginal)> 3.5 (Excellent) 2.2 (Good)
MS Compatibility Poor (TFA suppression)High No (Non-volatile salts)
Impurity Selectivity Co-elution of monobromo species likelyDistinct separation of regioisomers Good peak shape for acid
Why Method B Wins: The Science of Halogen Selectivity

While Method A (C18) is sufficient for gross purity, it struggles to differentiate between the target 3,4-dibromo species and potential 3-bromo or 4-bromo impurities.[1] These molecules have similar hydrophobicity but distinct electron distributions.

Method B (Phenyl-Hexyl) utilizes the "pi-pi" interaction between the phenyl ring on the column and the pyrazole core.[1] Crucially, the bromine atoms act as electron-withdrawing groups, altering the electron density of the pyrazole ring.[1] The Phenyl-Hexyl phase is sensitive to these subtle electronic differences, providing a "shape selectivity" that alkyl chains (C18) cannot match.[1]

Workflow Visualization

The following diagram outlines the decision logic for selecting the optimal method based on specific analytical needs (e.g., MS compatibility vs. Robustness).

MethodDecisionTree Start Start: Method Development 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid CheckMS Is Mass Spec (MS) Compatibility Required? Start->CheckMS BranchMS Volatile Buffers Only (Formic Acid / Ammonium Formate) CheckMS->BranchMS Yes BranchUV Non-Volatile Buffers Allowed (Phosphate pH 2.5) CheckMS->BranchUV No SelectCol1 Select Stationary Phase: Halogen Selectivity Needed? BranchMS->SelectCol1 Phenyl Recommended: Phenyl-Hexyl (Method B) SelectCol1->Phenyl High Resolution Needed C18 Alternative: C18 (Risk: Co-elution of isomers) SelectCol1->C18 Standard Resolution PolarEmbed Polar-Embedded C18 (Method C) BranchUV->PolarEmbed Focus on Peak Shape

Caption: Decision tree for selecting the HPLC stationary phase based on detection requirements and impurity profile complexity.

Optimized Experimental Protocol (Method B)

This protocol is designed to be self-validating . The use of a "System Suitability Solution" containing the des-bromo impurity is mandatory to ensure the column's selectivity is active.[1]

Reagents & Materials
  • Solvent A: HPLC Grade Water + 0.1% Formic Acid.

  • Solvent B: HPLC Grade Methanol + 0.1% Formic Acid.

    • Note: Methanol is preferred over Acetonitrile here because protic solvents often enhance the π-π selectivity on Phenyl-Hexyl columns.[1]

  • Column: Phenyl-Hexyl, 150 x 4.6 mm, 3.5 µm (e.g., Waters XSelect CSH or Phenomenex Kinetex).[1]

  • Standard: Reference Standard of 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid.

  • Impurity Marker: 3-bromo-1-methyl-1H-pyrazole-5-carboxylic acid (synthesized or purchased).[1]

Instrument Parameters
  • Flow Rate: 1.0 mL/min.[3]

  • Column Temp: 35°C (Control is critical; π-π interactions are temperature sensitive).

  • Injection Vol: 5 µL.

  • Detection: UV @ 230 nm (Pyrazole absorption max) and 254 nm.[1]

Gradient Profile
Time (min)% Solvent A (Aqueous)% Solvent B (Methanol)Event
0.09010Equilibration
2.09010Isocratic Hold (Focus Acid)
15.02080Linear Gradient
18.02080Wash
18.19010Re-equilibration
23.09010End
System Suitability Criteria (Self-Validation)
  • Resolution (Rs): > 2.0 between the Main Peak and the closest eluting Impurity (likely the monobromo).[1]

  • Tailing Factor: < 1.5 (Ensures the Formic Acid is sufficiently suppressing the carboxylic acid ionization).[1]

  • Retention Time %RSD: < 0.5% for 5 replicates.

Impurity Profiling & Pathway Analysis

Understanding the synthesis helps predict the impurities.[1] The diagram below illustrates the origin of the critical impurities that this method is designed to detect.

ImpurityPathways SM Starting Material: 1-methyl-1H-pyrazole Step1 Bromination (NBS or Br2) SM->Step1 ImpurityA Impurity A: 3-bromo-1-methyl... Step1->ImpurityA Incomplete ImpurityB Impurity B: 4-bromo-1-methyl... Step1->ImpurityB Regioisomer Target Target: 3,4-dibromo-1-methyl... Step1->Target Complete Step2 Lithiation/Carboxylation Target->Step2 ImpurityC Impurity C: Decarboxylated Product Step2->ImpurityC Degradation

Caption: Synthetic pathway showing the origin of critical brominated impurities and degradation products.

Troubleshooting & Robustness

  • Peak Tailing: If the carboxylic acid peak tails significantly, the pH is likely too close to the pKa (3.5).[1]

    • Fix: Increase Formic Acid concentration to 0.2% or switch to Method C (Phosphate Buffer pH 2.[1]5) if MS compatibility is not required.[1]

  • Retention Shift: Phenyl-Hexyl columns can be sensitive to methanol/water ratios.[1] Ensure precise mobile phase preparation.

  • Ghost Peaks: Brominated compounds can degrade if exposed to light. Use amber glassware for all sample preparations.

References

  • Separation of 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]

  • Development of a reversed-phase HPLC method for determination of related impurities of Lenalidomide. Chemical Review and Letters, 2020. Available at: [Link]

  • Synthesis and structure–activity relationships of pyrazole-based inhibitors of meprin α and β. Journal of Medicinal Chemistry (via NIH), 2023.[1] Available at: [Link]

  • 4-Amino-5-(2-methylpropyl)-1H-pyrazole-3-carboxylic acid Properties. U.S. Environmental Protection Agency (EPA) CompTox Chemicals Dashboard.[1] Available at: [Link][1]

Sources

Safety & Regulatory Compliance

Safety

A Senior Application Scientist's Guide to the Proper Disposal of 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic Acid

This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid. As a brominated heterocyclic compound, this chemical requires careful handling as a...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive, step-by-step protocol for the safe disposal of 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid. As a brominated heterocyclic compound, this chemical requires careful handling as a regulated hazardous waste to ensure the safety of laboratory personnel and environmental protection. The procedures outlined below are grounded in established safety protocols and regulatory standards, providing a self-validating system for your laboratory's waste management program.

Hazard Assessment and Chemical Profile

  • Skin Corrosion/Irritation: Category 2[1][2][3]

  • Serious Eye Damage/Irritation: Category 2/2A[1][2][3]

  • Acute Oral Toxicity: Category 4 (Harmful if swallowed)[2][3]

  • Specific Target Organ Toxicity (Single Exposure): Category 3, primarily affecting the respiratory system[1][2][3]

Given these potential hazards, it is imperative to treat this compound as a hazardous chemical and its waste as hazardous waste.[4][5]

Parameter Guidance & Justification Primary Sources
Waste Classification Hazardous Waste. Treat as a halogenated organic compound.[4][5][6]
Primary Hazards Skin Irritant, Serious Eye Irritant, Harmful if Swallowed, Respiratory Irritant.[1][2][3]
Required PPE Nitrile gloves, safety glasses with side-shields or goggles, lab coat, closed-toe shoes.[3][7]
Storage Segregated from incompatible materials (e.g., strong bases, oxidizers). Store in a cool, dry, well-ventilated area in a sealed, compatible container.[8][9]
Disposal Method Collection by a licensed hazardous waste disposal company. Likely incineration at a specialized facility.[10][11]

Core Disposal Workflow: From Benchtop to Final Pickup

The following workflow provides a systematic approach to managing waste generated from 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid.

Diagram: Hazardous Waste Disposal Workflow

G cluster_0 In the Laboratory cluster_1 Institutional Waste Management A Step 1: Identify Waste (Solid, Liquid, Contaminated PPE) B Step 2: Select Compatible Container (HDPE, Glass) A->B C Step 3: Affix 'Hazardous Waste' Label - Complete all fields - List all constituents B->C D Step 4: Accumulate Waste - Keep container closed - Store in secondary containment C->D E Step 5: Container is Full - Finalize label - Store in Satellite Accumulation Area D->E Transition to Final Disposal F Step 6: Request Waste Pickup (Contact EHS Office) E->F G Step 7: Professional Disposal - Transported by licensed contractor - Incineration at permitted facility F->G

Caption: Workflow for managing chemical waste from point of generation to final disposal.

Detailed Step-by-Step Disposal Protocol

Step 1: Waste Identification and Segregation

A laboratory chemical is considered waste once you no longer intend to use it.[4] Due to its chemical structure, 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid must be disposed of as a halogenated organic waste .

  • Action: Keep waste containing this compound separate from non-halogenated organic solvents.[6][12]

  • Causality: Disposal methods for halogenated and non-halogenated wastes are different and mixing them increases disposal costs and complexity.[6] Incineration of brominated compounds requires specialized flue gas scrubbing to handle the resulting hydrobromic acid (HBr).[13]

Step 2: Personal Protective Equipment (PPE)

Before handling the waste, ensure you are wearing the appropriate PPE to mitigate exposure risks.

  • Eye Protection: Safety glasses with side-shields conforming to EN166 or NIOSH-approved goggles.[7]

  • Hand Protection: Chemical-resistant gloves, such as nitrile. Inspect gloves before use.[7]

  • Body Protection: A lab coat and closed-toe shoes are mandatory. Long-sleeved clothing is recommended.[1]

Step 3: Waste Accumulation and Storage

Proper containment is critical to prevent leaks and reactions.

  • Select a Container: Choose a container made of a compatible material (e.g., High-Density Polyethylene - HDPE, or glass for liquids) that is in good condition with no leaks or cracks.[4][8] The use of metal cans is not recommended as halogenated compounds can degrade and produce acids that corrode metal.[9]

  • Label Immediately: As soon as the first drop of waste enters the container, affix a "Hazardous Waste" label provided by your institution's Environmental Health & Safety (EHS) office.[4][5]

    • Write the full, unabbreviated chemical name: "3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid".[4]

    • List all other components and their approximate percentages.[5][6]

  • Keep it Closed: The waste container must be kept tightly sealed at all times, except when you are actively adding waste.[4][5] This prevents the release of vapors and protects against spills.

  • Use Secondary Containment: Store the waste container in a larger, chemically resistant tray or tub (secondary containment) to contain any potential leaks.[4][12]

  • Segregate: Store the halogenated waste container away from incompatible materials, particularly strong bases and oxidizers.[8]

Step 4: Final Disposal and Decontamination
  • Request Pickup: Once the waste container is full, or if the chemical is no longer needed, contact your institution's EHS department to schedule a waste pickup.[4]

  • Disposing of Empty Containers: A container that held 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid is not considered "empty" until it has been properly decontaminated.

    • Action: Triple-rinse the container with a suitable solvent (such as methanol or acetone) that can dissolve the compound.[4][14]

    • Crucial Step: The rinsate (the solvent used for rinsing) is now considered hazardous waste and must be collected and disposed of in your halogenated waste stream.[4][5]

    • After triple-rinsing, the container can often be disposed of in the regular trash after removing or defacing the label.[14]

  • Contaminated Labware: Glassware or other lab materials contaminated with the compound must be decontaminated as described above or disposed of as solid hazardous waste.[4] Package sharp items in a puncture-resistant container, label it as "Hazardous Waste," and list the chemical contaminant.[4]

Diagram: Empty Container Disposal Decision Tree

G Start Empty Container of 3,4-dibromo-1-methyl-1H-pyrazole-5-carboxylic acid Rinse Triple-rinse with a suitable solvent (e.g., acetone)? Start->Rinse Collect Collect all rinsate as 'Hazardous Halogenated Waste' Rinse->Collect Deface Remove or completely deface the original label Collect->Deface Dispose Dispose of container in regular laboratory trash Deface->Dispose

Caption: Decision workflow for the proper disposal of decontaminated chemical containers.

Emergency Procedures for Spills

In the event of a spill, your immediate response is critical.

  • Alert Personnel: Notify everyone in the immediate area.

  • Evacuate (if necessary): For large spills or if you feel unwell, evacuate the area and call your institution's emergency number.

  • Don PPE: If the spill is small and you are trained to handle it, don your full PPE.

  • Contain and Absorb: Cover the spill with a chemical absorbent material.

  • Clean: Sweep up the absorbed material and place it in a sealed container.[1]

  • Label as Waste: Label the container as "Hazardous Waste" and list all contents, including the absorbent material.

  • Request Pickup: Arrange for disposal through your EHS office.

Never use evaporation in a fume hood as a method of disposal for this or any volatile chemical.[14] Do not wash this chemical or its waste down the drain.[1][4]

References

  • HAZARDOUS WASTE DISPOSAL PROCEDURES HANDBOOK. Lehigh University - Campus Safety Division.

  • Chemical Waste Disposal in the Laboratory: Safe and Effective Solutions. Labor Security System.

  • Hazardous Waste Disposal Procedures. The University of Chicago Environmental Health and Safety.

  • Laboratory Guide for Managing Chemical Waste. Vanderbilt University Medical Center.

  • Properly Managing Chemical Waste in Laboratories. Ace Waste.

  • Disposal Guidance | I-WASTE DST. US Environmental Protection Agency (EPA).

  • SAFETY DATA SHEET for 4-Bromo-1,3-dimethyl-1H-pyrazole-5-carboxylic acid. Fisher Scientific.

  • Bromination Process For Disposal Of Spilled Hazardous Materials. US Environmental Protection Agency (EPA).

  • Other Disposal Guidance | I-WASTE DST. US Environmental Protection Agency (EPA).

  • SAFETY DATA SHEET for 3-Bromo-1-(3-chloropyridin-2-yl)-1H-pyrazole-5-carboxylic acid. Acros PharmaTech Limited.

  • Proper disposal of chemicals. Sciencemadness Wiki.

  • SAFETY DATA SHEET for 4-Bromo-1-methyl-1H-pyrazol-3-amine. Thermo Fisher Scientific.

  • Appendix III to Part 268, Title 40 -- List of Halogenated Organic Compounds. eCFR :: 40 CFR Part 268.

  • SAFETY DATA SHEET for 1,5-Dimethyl-1H-pyrazole-4-carboxylic acid. Fisher Scientific.

  • Halogenated Solvents. Washington State University Environmental Health & Safety.

  • Safety Data Sheet for 5-Acetyl-1H-pyrazole-3-carboxylic acid. ChemScene.

  • Environmental Fact Sheet, Organobromine. US Environmental Protection Agency (EPA).

  • Chemical Safety Data Sheet for 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. ChemicalBook.

  • 5-BroMo-1-Methyl-1H-pyrazole-4-carbaldehyde Safety Data Sheets. Echemi.

  • Pyrazole Wastewater Treatment. Arvia Technology.

  • 7.2 Organic Solvents. University of Alabama at Birmingham Environmental Health & Safety.

  • Halogenated Wastes Safe Disposal: Polychlorinated biphenyls. ResearchGate.

  • 3-Bromo-1-methyl-1H-pyrazole-5-carboxylic acid. Fluorochem.

  • 3,5-Dibromo-1-methyl-1H-pyrazole. Sigma-Aldrich.

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